Tinostamustine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGQFQRWFYIINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793059-58-1 | |
| Record name | Tinostamustine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793059581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TINOSTAMUSTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4ZBS4FPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tinostamustine Hydrochloride: A Technical Deep Dive into its Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinostamustine hydrochloride (formerly EDO-S101) is a first-in-class antineoplastic agent engineered as a fusion molecule, wedding the alkylating properties of bendamustine with the pan-histone deacetylase (HDAC) inhibitory activity of vorinostat. This innovative design confers a dual mechanism of action, enabling tinostamustine to concurrently inflict DNA damage and suppress DNA repair pathways by modulating chromatin structure. Preclinical evidence robustly demonstrates its potent, synergistic antitumor effects across a spectrum of hematological malignancies and solid tumors, including those with mechanisms of resistance to conventional therapies. This technical guide provides a comprehensive overview of the core mechanism of action of tinostamustine, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: A Bifunctional Approach
Tinostamustine's therapeutic strategy is rooted in its ability to launch a two-pronged assault on cancer cells. The bendamustine moiety covalently binds to DNA, forming cross-links and adducts that trigger DNA damage responses. Simultaneously, the vorinostat component inhibits Class I and II HDACs, leading to histone hyperacetylation and a more open, transcriptionally active chromatin state. This chromatin relaxation is hypothesized to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effects. Furthermore, HDAC inhibition disrupts the expression of key proteins involved in DNA repair, cell cycle regulation, and apoptosis, crippling the cancer cell's ability to survive the genotoxic stress.
Signaling Pathway Overview
The intricate interplay of tinostamustine's dual functions culminates in cell cycle arrest and apoptosis. The following diagram illustrates the key signaling events initiated by tinostamustine.
Caption: Core mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, demonstrating the potency and efficacy of tinostamustine.
| Target | IC50 (nM) | Reference |
| HDAC1 | 9 | [1] |
| HDAC2 | 9 | [1] |
| HDAC3 | 25 | [1] |
| HDAC6 | 6 | [1] |
| HDAC8 | 107 | [1] |
| HDAC10 | 72 | [1] |
| Table 1: HDAC Inhibitory Activity of Tinostamustine. |
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| Myeloma Cell Lines (Range) | Multiple Myeloma | 5-13 | [1] |
| Table 2: In Vitro Cytotoxicity of Tinostamustine. |
| Cell Line | Treatment | Surviving Fraction | Dose Enhancement Ratio (DER) | Reference |
| U251 | 1 µM Tinostamustine | 0.90 ± 0.064 | 1.50 | [1] |
| U87MG | 1 µM Tinostamustine | 0.77 ± 0.18 | 1.55 | [1] |
| T98G | 1 µM Tinostamustine | 0.94 ± 0.036 | 1.68 | [1] |
| A172 | 1 µM Tinostamustine | 0.85 ± 0.12 | 1.38 | [1] |
| Table 3: Radiosensitizing Effect of Tinostamustine in Glioblastoma Cell Lines. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies following treatment with tinostamustine, alone or in combination with radiation.
Caption: Experimental workflow for the clonogenic survival assay.
Methodology:
-
Cell Culture: Cells are cultured to 70% confluence in appropriate media.
-
Treatment: Cells are treated with tinostamustine (e.g., 1 µM) or vehicle control (0.1% DMSO) for 24 hours.[1]
-
Irradiation: Following treatment, cells are irradiated with doses ranging from 0 to 6 Gy.
-
Plating: A known number of cells are seeded into new culture dishes.
-
Incubation: Cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing more than 50 cells are counted.
-
Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells. The Dose Enhancement Ratio (DER) is calculated to quantify the radiosensitizing effect.[1]
Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol details the detection of phosphorylated H2AX (γH2AX) as a marker of DNA double-strand breaks and cleaved caspase-3 as an indicator of apoptosis.
Methodology:
-
Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against γH2AX and cleaved caspase-3, diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following tinostamustine treatment.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission at ~617 nm.
-
Data Analysis: The DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound's unique dual mechanism of action, combining DNA alkylation and pan-HDAC inhibition, represents a promising strategy in oncology. The preclinical data strongly support its potential to overcome resistance and enhance the efficacy of other anticancer therapies. This technical guide provides a foundational understanding of its core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this innovative molecule.
References
EDO-S101 (Tinostamustine): A Technical Guide for Researchers
An In-depth Analysis of the First-in-Class Alkylating Histone Deacetylase Inhibitor (HDACi) Fusion Molecule
Abstract
EDO-S101, also known as Tinostamustine, is a novel, first-in-class small molecule that represents a significant advancement in the field of oncology. It is a fusion molecule engineered to combine the functionalities of two distinct and potent anticancer agents: the DNA alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat (SAHA).[1][2] This unique bifunctional design allows EDO-S101 to simultaneously induce DNA damage and inhibit the cellular DNA repair machinery, leading to potent cytotoxic effects in various cancer models.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to EDO-S101, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
EDO-S101 is chemically identified as 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-benzimidazole-2-heptanamide.[1] Its structure incorporates the core of bendamustine, an alkylating agent, with a linker attached to a hydroxamic acid group, the pharmacophore responsible for HDAC inhibition, derived from vorinostat.
Table 1: Chemical and Physicochemical Properties of EDO-S101
| Property | Value | Reference(s) |
| IUPAC Name | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | [2] |
| Synonyms | Tinostamustine, EDO-S 101, EDO-S-101 | [1] |
| CAS Number | 1236199-60-2 | [1] |
| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ | [1] |
| Molecular Weight | 415.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: 14 mg/mL (33.7 mM), Ethanol: 2 mg/mL, Water: Insoluble | [6] |
| SMILES | CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | [1] |
| InChI Key | GISXTRIGVCKQBX-UHFFFAOYSA-N | [1] |
Pharmacological Properties and Mechanism of Action
EDO-S101's innovative design results in a dual mechanism of action that creates a powerful synergistic antitumor effect.
DNA Alkylation
The bendamustine moiety of EDO-S101 functions as an alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA crosslinks and double-strand breaks.[5][7] This damage disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.[8]
Histone Deacetylase (HDAC) Inhibition
The vorinostat-derived component of EDO-S101 is a potent pan-HDAC inhibitor, targeting both class I and class II HDAC enzymes.[6][9] HDACs play a crucial role in chromatin remodeling by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that restricts access for DNA repair proteins. By inhibiting HDACs, EDO-S101 promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state.[4] This not only enhances the accessibility of DNA to the alkylating effects of the bendamustine moiety but also impairs the cell's ability to repair the induced DNA damage.[3][10]
Table 2: In Vitro Inhibitory Activity of EDO-S101
| Target | IC₅₀ (nM) | Reference(s) |
| HDAC1 | 9 | [6] |
| HDAC2 | 9 | [6] |
| HDAC3 | 25 | [6] |
| HDAC6 | 6 | [6] |
| HDAC8 | 107 | [6] |
| HDAC10 | 72 | [6] |
Synergistic Effects and Downstream Signaling
The concurrent actions of DNA alkylation and HDAC inhibition lead to a cascade of cellular events that are highly cytotoxic to cancer cells.
-
Enhanced DNA Damage and Impaired Repair: The HDACi-mediated chromatin relaxation makes the DNA more vulnerable to alkylation, while simultaneously hindering the recruitment of DNA repair proteins like RAD51 to the sites of damage.[4]
-
Cell Cycle Arrest: EDO-S101 has been shown to induce cell cycle arrest, particularly in the G2-M phase, preventing cancer cells from progressing through cell division.[11]
-
Induction of Apoptosis: The overwhelming DNA damage and cellular stress trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP.[7]
-
Unfolded Protein Response (UPR): EDO-S101 is a strong inducer of the unfolded protein response (UPR) by activating key proteins such as IRE-1.[6][7] This leads to endoplasmic reticulum (ER) stress, which can further contribute to apoptosis.
-
Immunomodulatory Effects: EDO-S101 has been shown to upregulate the expression of CD38 and NKG2D ligands (MICA and MICB) on myeloma cells, potentially enhancing the efficacy of immunotherapies like the anti-CD38 monoclonal antibody daratumumab.[9][12]
Preclinical and Clinical Findings
EDO-S101 has demonstrated significant antitumor activity in a wide range of preclinical models, including multiple myeloma, glioblastoma, and various solid tumors.
In Vitro Cytotoxicity
EDO-S101 exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapies.
Table 3: In Vitro Cytotoxicity of EDO-S101 in Multiple Myeloma (MM) Cell Lines
| Cell Line | p53 Status | Melphalan Resistance | IC₅₀ (µM) | Reference(s) |
| MM.1S | Wild Type | Sensitive | 1.6 - 4.8 | [4][13] |
| MM.1R | Wild Type | Resistant | 1.6 - 4.8 | [13] |
| RPMI-8226 | Mutant | Sensitive | 1.6 - 4.8 | [4][13] |
| U266 | Mutant | Sensitive | 1.6 - 4.8 | [4][13] |
| RPMI-LR5 | Mutant | Resistant | 1.6 - 4.8 | [13] |
| U266-LR7 | Mutant | Resistant | 1.6 - 4.8 | [13] |
In Vivo Efficacy
In animal models, EDO-S101 has shown superior antitumor activity compared to its individual components or standard-of-care agents. In a murine plasmacytoma model, EDO-S101 significantly delayed tumor growth and prolonged survival.[14] Furthermore, it has demonstrated efficacy in models of glioblastoma, showing synergistic effects with radiotherapy.[1]
Clinical Development
Based on its promising preclinical profile, EDO-S101 has advanced into clinical trials for patients with advanced solid tumors and hematological malignancies.[15][16] A Phase 1/2 study (NCT03345485) has been initiated to evaluate the safety, pharmacokinetics, and efficacy of tinostamustine in these patient populations.[15]
Experimental Protocols Overview
The following provides a general overview of the methodologies employed in the preclinical evaluation of EDO-S101. For detailed, step-by-step protocols, it is imperative to consult the original research publications.
Cell Viability Assays
-
Method: MTT or similar colorimetric assays are typically used.
-
Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of EDO-S101 concentrations for a specified duration (e.g., 48-72 hours). The viability is then assessed by measuring the absorbance of the converted formazan product. IC₅₀ values are calculated from the dose-response curves.[14]
Western Blotting
-
Purpose: To analyze the expression and post-translational modifications of proteins involved in DNA damage response, apoptosis, and HDAC inhibition.
-
General Protocol: Cells are treated with EDO-S101, lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as acetylated histones, γH2AX (a marker of DNA double-strand breaks), and cleaved PARP.[4]
Homologous Recombination (HR) Functional Assay
-
Method: A reporter-based assay is used to quantify the efficiency of HR-mediated DNA repair.
-
Procedure: Cell lines containing a GFP reporter cassette are transfected with an I-SceI endonuclease-expressing plasmid to induce a specific double-strand break. The repair of this break by HR reconstitutes a functional GFP gene. The percentage of GFP-positive cells is measured by flow cytometry to determine HR efficiency in the presence or absence of EDO-S101.[11]
Animal Models
-
Models: Subcutaneous xenograft models in immunodeficient mice (e.g., CB17-SCID) are commonly used.[11] Orthotopic models have also been employed for diseases like glioblastoma.[1]
-
General Protocol: Tumor cells are implanted into the mice. Once tumors are established, animals are randomized to receive vehicle control or EDO-S101 at a specified dose and schedule. Tumor volume and overall survival are monitored.[11][14]
Conclusion
EDO-S101 (Tinostamustine) is a promising, first-in-class anticancer agent with a unique dual mechanism of action that combines DNA alkylation and histone deacetylase inhibition. Its ability to simultaneously inflict DNA damage and suppress repair pathways provides a strong rationale for its continued development. Preclinical data have consistently demonstrated its potent and broad-spectrum antitumor activity, both as a single agent and in combination with other therapies. The ongoing clinical investigations will be crucial in defining the therapeutic potential of EDO-S101 in patients with advanced cancers.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]
- 4. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sparkcures.com [sparkcures.com]
- 11. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Mundipharma EDO initiates Phase I/II oncology trial of tinostamustine in US - Clinical Trials Arena [clinicaltrialsarena.com]
The Genesis and Scientific Profile of Tinostamustine: A Bifunctional Approach to Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tinostamustine (formerly EDO-S101) represents a novel, first-in-class therapeutic agent engineered to combat cancer through a dual-pronged mechanism of action. This bifunctional molecule is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This strategic design allows Tinostamustine to simultaneously induce DNA damage and modulate the epigenetic landscape of tumor cells, offering a promising new avenue for treating various hematologic malignancies and solid tumors. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Tinostamustine, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Rationale: A Molecule by Design
The development of Tinostamustine was driven by the need to overcome mechanisms of resistance to traditional chemotherapy. By covalently linking two distinct pharmacophores, the creators of Tinostamustine aimed to deliver two synergistic anti-cancer activities to the same tumor cell at the same time.[3][4]
The bendamustine component contributes the classical alkylating activity, causing DNA crosslinking and strand breaks, which ultimately triggers apoptosis.[2] The vorinostat moiety, a potent pan-HDAC inhibitor, serves to relax the chromatin structure by increasing histone acetylation. This epigenetic modulation is hypothesized to enhance the access of the alkylating agent to the DNA, thereby potentiating its cytotoxic effects.[5][6] Furthermore, HDAC inhibition can induce cell cycle arrest and apoptosis through various cellular pathways.[7]
Synthesis of Tinostamustine
While the detailed, proprietary synthesis protocol for Tinostamustine is not publicly available, the fundamental concept involves the chemical fusion of bendamustine and vorinostat. The synthesis of bendamustine itself is a multi-step process. One described method begins with 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and involves a nine-step sequence that includes protection and deprotection of amine and carboxylic acid groups, saponification, and ring-opening reactions.
The subsequent coupling of a modified bendamustine molecule with a derivative of vorinostat would likely involve the formation of a stable amide bond, linking the butyric acid side chain of bendamustine to an appropriate functional group on the vorinostat structure. This process would require careful selection of coupling reagents and reaction conditions to ensure a high yield and purity of the final Tinostamustine molecule.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-benzimidazole-2-heptanamide |
| Synonyms | EDO-S101, NL-101 |
| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 1236199-60-2 |
| Solubility | DMSO: 14 mg/mL (33.7 mM) |
Mechanism of Action: A Two-Pronged Assault
Tinostamustine's efficacy stems from its ability to attack cancer cells on two fronts simultaneously:
-
DNA Alkylation: The bendamustine portion of the molecule forms covalent bonds with DNA, leading to inter- and intra-strand crosslinks. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis.[2]
-
HDAC Inhibition: The vorinostat component inhibits Class I and II histone deacetylases.[8] This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This "relaxed" chromatin is more accessible to the alkylating effects of the bendamustine moiety. HDAC inhibition also leads to the acetylation of non-histone proteins, which can trigger cell cycle arrest, and apoptosis, and interfere with DNA repair mechanisms.[3]
Beyond these primary mechanisms, Tinostamustine has been shown to induce the unfolded protein response (UPR) by inhibiting HDAC6, which can sensitize cancer cells to other therapies like proteasome inhibitors.[2]
Quantitative Preclinical Data
In Vitro HDAC Inhibition
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 9 |
| HDAC2 | 9 |
| HDAC3 | 25 |
| HDAC6 | 6 |
| HDAC8 | 107 |
| HDAC10 | 72 |
| Data from Selleck Chemicals.[9] |
In Vitro Cytotoxicity in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC₅₀ (µM) |
| 8 Myeloma Cell Lines (Range) | 5 - 13 |
| Data from Selleck Chemicals.[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of Tinostamustine on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
Tinostamustine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Tinostamustine. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of Tinostamustine's effects on cell cycle progression.
Materials:
-
Cancer cell lines
-
Tinostamustine
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Tinostamustine for a specified duration.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to confirm the HDAC inhibitory activity of Tinostamustine by measuring histone acetylation at specific gene promoters.
Materials:
-
Cancer cell lines
-
Tinostamustine
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffer
-
Sonication equipment
-
Antibody against acetylated histones (e.g., anti-acetyl-H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Crosslinking: Treat cells with Tinostamustine, then crosslink proteins to DNA with formaldehyde. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and digest the proteins with proteinase K. Purify the DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of immunoprecipitated DNA at specific gene promoters known to be regulated by histone acetylation.
Clinical Development and Future Directions
Tinostamustine has been evaluated in Phase I and II clinical trials for various hematologic malignancies and solid tumors. In a Phase II study in patients with advanced solid tumors, Tinostamustine demonstrated modest signals of efficacy with a manageable safety profile. For relapsed/refractory Hodgkin's lymphoma, an overall response rate of 37% has been reported.[8]
Tinostamustine has received Orphan Drug Designation from the U.S. FDA and the European Medicines Agency for the treatment of T-cell prolymphocytic leukemia.[8] Ongoing research is focused on identifying predictive biomarkers of response and exploring combination therapies to further enhance the efficacy of Tinostamustine. The unique dual mechanism of action of Tinostamustine positions it as a promising candidate for the treatment of a range of cancers, particularly in relapsed and refractory settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tinostamustine: A Technical Guide to its Dual HDAC and Alkylating Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinostamustine (formerly EDO-S101) is a first-in-class molecule engineered to possess both alkylating and histone deacetylase (HDAC) inhibitory functions.[1] This novel chemical entity is a fusion of bendamustine, a potent DNA alkylating agent, and vorinostat (SAHA), a pan-HDAC inhibitor.[1] The rationale behind this dual-action design is to leverage the chromatin-relaxing effects of HDAC inhibition to enhance the access of the alkylating moiety to DNA, thereby increasing the efficacy of DNA damage and overcoming resistance mechanisms.[2] Preclinical and clinical studies have demonstrated tinostamustine's potent anti-tumor activity across a range of hematological malignancies and solid tumors.[1][2] This technical guide provides an in-depth overview of tinostamustine's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its activity.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | [2] |
| CAS Number | 1236199-60-2 | [3] |
| Molecular Formula | C19H28Cl2N4O2 | [4] |
| Molecular Weight | 415.4 g/mol | [4] |
| Solubility | DMSO: 14 mg/mL (33.7 mM) | [3] |
| Stability | ≥ 4 years when stored at -20°C | [5] |
Mechanism of Action: A Dual Approach
Tinostamustine's therapeutic potential stems from its ability to simultaneously target two critical cellular processes:
-
HDAC Inhibition: The vorinostat component of tinostamustine inhibits a broad spectrum of histone deacetylases (HDACs), particularly Class I and II HDACs.[3] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that can restrict the access of transcription factors and DNA-damaging agents.[4] By inhibiting HDACs, tinostamustine promotes histone acetylation, resulting in a more relaxed or "open" chromatin state.[4] This euchromatin environment is more accessible to the drug's own alkylating component.
-
DNA Alkylation: The bendamustine moiety of tinostamustine is a bifunctional alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of interstrand and intrastrand cross-links.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]
The synergy between these two mechanisms is a key feature of tinostamustine's activity. The HDACi-mediated chromatin relaxation is believed to enhance the DNA-damaging effects of the alkylating agent, leading to a more potent anti-cancer effect than either agent alone.[1]
Figure 1: Dual mechanism of action of Tinostamustine.
Quantitative Data
HDAC Inhibition Activity
Tinostamustine demonstrates potent inhibitory activity against several HDAC isoforms.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 9 | [3] |
| HDAC2 | 9 | [3] |
| HDAC3 | 25 | [3] |
| HDAC6 | 6 | [3] |
| HDAC8 | 107 | [3] |
| HDAC10 | 72 | [3] |
In Vitro Cytotoxicity
The dual activity of tinostamustine translates to significant cytotoxicity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multiple Myeloma (8 cell lines) | Multiple Myeloma | 5 - 13 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 1.6 - 4.8 | [5] |
Experimental Protocols
Cell Viability Assays
1. Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay measures cell viability based on the reduction of WST-8 by dehydrogenases in living cells.
-
Materials:
-
96-well microplate
-
Cell Counting Kit-8 (CCK-8) solution
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 450 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of tinostamustine or control vehicle.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
2. MTT Assay
This assay assesses cell metabolic activity as an indicator of viability.
-
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
-
Protocol:
-
Follow steps 1-4 of the CCK-8 assay protocol.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
HDAC Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HDACs.
-
Materials:
-
HDAC Activity Assay Kit (Colorimetric)
-
Nuclear or whole-cell extracts
-
96-well microplate
-
Microplate reader (absorbance at 405 nm)
-
-
Protocol:
-
Prepare nuclear or whole-cell extracts from treated and untreated cells.
-
In a 96-well plate, add 85 µL of your sample (containing 50-200 µg of protein) or HeLa nuclear extract as a positive control.[9]
-
Add 10 µL of 10X HDAC Assay Buffer.[9]
-
Add 5 µL of HDAC colorimetric substrate.[9]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 10 µL of Lysine Developer and incubate at 37°C for 30 minutes.[10]
-
Read the absorbance at 405 nm.[10]
-
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Comet Assay Kit
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., Vista Green dye)
-
Fluorescence microscope
-
-
Protocol:
-
Harvest cells and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.[11]
-
Mix cell suspension with molten low-melting-point agarose and pipette onto a coated microscope slide.[11]
-
Allow the agarose to solidify at 4°C.
-
Immerse slides in lysis buffer for 60 minutes at 4°C to lyse the cells and unfold the DNA.[11]
-
Incubate slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.[12]
-
Neutralize the slides with neutralization buffer.[12]
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.[11]
-
Analyze the resulting "comet" images to quantify DNA damage.
-
Figure 2: Workflow for the Comet Assay.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells in RIPA buffer and quantify protein concentration.[13]
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Signaling Pathways and Logical Relationships
Tinostamustine's dual activity impacts several key cellular signaling pathways, primarily those involved in DNA damage response and apoptosis.
Figure 3: Key signaling pathways affected by Tinostamustine.
Conclusion
Tinostamustine represents a promising therapeutic strategy by combining two distinct and synergistic anti-cancer mechanisms into a single molecule. Its ability to modulate the epigenetic landscape to enhance DNA damage makes it a potent agent against a variety of cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of this innovative dual-action compound.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinostamustine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Single-cell gel electrophoresis (comet assay) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Tinostamustine (CAS Number: 1236199-60-2): A Technical Guide for Drug Development Professionals
An In-depth Overview of a First-in-Class Alkylating Deacetylase Inhibitor
Executive Summary
Tinostamustine, also known as EDO-S101, is a novel, first-in-class small molecule antineoplastic agent engineered with a unique bifunctional mechanism. It is a new chemical entity created by fusing the cytotoxic alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This innovative design is intended to overcome common mechanisms of cancer resistance by concurrently inducing direct DNA damage while epigenetically modulating the tumor microenvironment. Tinostamustine has demonstrated potent antitumor activity across a broad spectrum of hematologic malignancies and solid tumors in preclinical and clinical studies. It holds promise as a monotherapy and in combination with other anticancer agents, with orphan drug designation for T-cell prolymphocytic leukemia in both the U.S. and Europe.
Chemical and Physical Properties
Tinostamustine is a synthetic small molecule with the chemical name 7-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide. Its fundamental properties are crucial for understanding its pharmacological behavior.
| Property | Value | Reference |
| CAS Number | 1236199-60-2 | |
| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ | |
| Molecular Weight | 415.4 g/mol | |
| Development Code | EDO-S101 |
Mechanism of Action
Tinostamustine exerts its anticancer effects through a dual mechanism of action, combining DNA alkylation and histone deacetylase (HDAC) inhibition within a single molecule.[1]
-
DNA Alkylation: The bendamustine moiety of tinostamustine is an alkylating agent that forms covalent bonds with electron-rich atoms in DNA. This leads to the formation of inter- and intra-strand crosslinks, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[2]
-
HDAC Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, targeting Class I and II HDAC enzymes.[3] Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "epigenetic priming" is hypothesized to improve the access of the alkylating moiety to DNA, thereby enhancing its cytotoxic effects.[1] Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis.[2]
The synergistic action of these two mechanisms is believed to be more effective than the administration of the individual parent compounds.
Caption: Dual mechanism of Tinostamustine.
Preclinical Data
In Vitro Activity
Tinostamustine has demonstrated potent inhibitory activity against a range of HDAC enzymes.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 9 | [3] |
| HDAC2 | 9 | [3] |
| HDAC3 | 25 | [3] |
| HDAC6 | 6 | [3] |
| HDAC8 | 107 | [3] |
| HDAC10 | 72 | [3] |
In glioblastoma cell lines, tinostamustine has been shown to exert dose-dependent cytotoxicity. For instance, in U-87 MG and U-138 MG cells, a 48-hour treatment with 10 µM tinostamustine reduced the number of living cells to approximately 48.6% and 28.0%, respectively.[4]
In Vivo Models
In preclinical models of glioblastoma, tinostamustine demonstrated significant therapeutic activity, suppressing tumor growth and prolonging overall survival, with superior efficacy compared to bendamustine, radiotherapy, and temozolomide.[5][6] Notably, pharmacokinetic analyses in murine models revealed that tinostamustine can cross the blood-brain barrier, with a central nervous system (CNS) penetration of 13.8% to 16.5%, providing a strong rationale for its investigation in brain malignancies.[7]
In multiple myeloma models, tinostamustine showed potent anti-myeloma activity and enhanced the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[8][9]
Clinical Development
Tinostamustine has been evaluated in Phase I and II clinical trials for both hematologic malignancies and solid tumors.
Hematologic Malignancies (NCT02576496)
This Phase I/II study investigated the safety and efficacy of tinostamustine in patients with relapsed/refractory hematologic malignancies.
| Indication | Overall Response Rate (ORR) | Reference |
| Hodgkin's Lymphoma | 37% | |
| Cutaneous T-cell Lymphoma | 50% |
The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[10]
Advanced Solid Tumors (NCT03345485)
This Phase I/II trial evaluated single-agent tinostamustine in patients with advanced solid tumors. The recommended Phase II dose (RP2D) was established at 80 mg/m² over 1 hour on Days 1 and 15 of each 4-week cycle.[6]
| Tumor Type | Number of Patients | Partial Response (PR) | Stable Disease (SD) ≥4 mo | Clinical Benefit Rate (CBR) |
| Soft Tissue Sarcoma | 10 | 1 | 3 | 40% |
| Ovarian Cancer | 12 | 1 | 5 | 50% |
| Triple-Negative Breast Cancer | 4 | 0 | 3 | 75% |
| Endometrial Cancer | 6 | 0 | 3 | 50% |
| Small-Cell Lung Cancer | 4 | 0 | 0 | 0% |
| Overall | 36 | 2 | 14 | 44.4% |
Data from ASCO 2023 Meeting Abstract[6][11]
The treatment demonstrated manageable tolerability, with the most common treatment-emergent adverse events being hematological.[11]
Experimental Protocols
Cell Viability (MTT Assay)
This protocol is based on the methodology used for glioblastoma cell lines U-87 MG and U-138 MG.[4][11]
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of tinostamustine (e.g., 1 µM to 10 µM) or vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.[4][11]
-
Cell Treatment: Treat cells with tinostamustine or controls for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Oxidative Stress Analysis
This assay measures the levels of reactive oxygen species (ROS) within cells.[4][11]
-
Cell Treatment: Expose cells to tinostamustine or controls for a specified time (e.g., 48 hours).
-
Staining: Use a specific ROS-sensitive fluorescent probe (e.g., Muse™ Oxidative Stress Kit).
-
Incubation: Incubate the cells with the staining solution according to the manufacturer's protocol.
-
Analysis: Analyze the fluorescence intensity using a flow cytometer or a fluorescent plate reader.
-
Quantification: Determine the percentage of ROS-positive cells compared to controls.
Caption: In vitro experimental workflow.
Signaling Pathways
Tinostamustine's dual-action mechanism is expected to impact multiple signaling pathways critical for cancer cell survival and proliferation.
DNA Damage Response Pathway
The alkylating activity of tinostamustine induces DNA double-strand breaks, which activates the DNA damage response (DDR) pathway. This involves the recruitment of repair proteins like RAD51 to the sites of damage, which are marked by γH2AX foci.[1] Tinostamustine has been shown to inhibit the repair of these double-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis.[1]
PTEN/AKT Signaling Pathway
In the context of glioblastoma, the PTEN/AKT signaling pathway is often dysregulated. The combination of an HDAC inhibitor with a COX-2 inhibitor has been shown to activate the PTEN/AKT signaling pathway, suggesting a potential area for further investigation with tinostamustine, especially in combination therapies.
Caption: Tinostamustine's impact on signaling.
Conclusion
Tinostamustine represents a promising and innovative approach to cancer therapy by combining two distinct and synergistic mechanisms of action in a single molecule. Its ability to both directly damage cancer cell DNA and modulate the epigenetic landscape offers the potential to overcome resistance and improve therapeutic outcomes. The preclinical and clinical data gathered to date support its continued development as a monotherapy and in combination regimens for a variety of hematologic and solid tumors. Further research is warranted to fully elucidate its complex mechanism of action and to identify patient populations most likely to benefit from this novel agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. kumc.edu [kumc.edu]
- 5. Clinical Trial: NCT02576496 - My Cancer Genome [mycancergenome.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. cytekbio.com [cytekbio.com]
- 9. 3.6.3. Oxidative Stress Assay [bio-protocol.org]
- 10. Systematic in vitro analysis of therapy resistance in glioblastoma cell lines by integration of clonogenic survival data with multi-level molecular data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinostamustine Hydrochloride: A Technical Guide for Researchers
An In-depth Analysis of a First-in-Class Alkylating Histone Deacetylase Inhibitor
This technical guide provides a comprehensive overview of Tinostamustine hydrochloride, a novel antineoplastic agent, for researchers, scientists, and drug development professionals. Tinostamustine is a first-in-class molecule that uniquely fuses the functionalities of an alkylating agent, bendamustine, with a pan-histone deacetylase (HDAC) inhibitor, vorinostat. This dual mechanism of action is designed to overcome cancer resistance by concurrently inducing DNA damage and epigenetically modulating the tumor microenvironment.
Core Molecular and Chemical Properties
This compound is the salt form of Tinostamustine, enhancing its solubility and suitability for pharmaceutical formulations. The fundamental properties are detailed below.
| Property | Tinostamustine | This compound |
| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂[1] | C₁₉H₂₉Cl₃N₄O₂[2] |
| Molecular Weight | 415.4 g/mol [1] | 451.8 g/mol [2] |
| IUPAC Name | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide[1] | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride[2] |
| Synonyms | EDO-S101, Bendamustine-vorinostat fusion molecule[3] | EDO-S101 hydrochloride, NL-101 hydrochloride[4] |
| CAS Number | 1236199-60-2[1] | 1793059-58-1[2] |
Mechanism of Action: A Dual-Pronged Attack
Tinostamustine's innovative structure allows for a synergistic anti-tumor effect by simultaneously targeting two critical cancer pathways: DNA replication and epigenetic regulation.
-
DNA Alkylation : The bendamustine moiety functions as an alkylating agent, forming covalent bonds with macromolecules. This action leads to the crosslinking of DNA, which in turn inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis in cancer cells.[3]
-
HDAC Inhibition : The vorinostat component acts as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes.[3] This leads to an accumulation of acetylated histones, resulting in chromatin remodeling. This "opening" of the chromatin structure is believed to improve the access of the alkylating agent to the DNA strands, enhancing its damaging effects.[5] HDAC inhibition also modulates gene expression, leading to cell cycle arrest and apoptosis.[3]
The inhibition of HDAC6, in particular, has been shown to activate the inositol-requiring enzyme 1 (IRE-1), a key regulator of the unfolded protein response (UPR). This can increase the sensitivity of cancer cells to other chemotherapeutic agents, such as proteasome inhibitors.[3]
Preclinical Efficacy: In Vitro Data
Tinostamustine has demonstrated potent activity against a range of cancer cell lines. Its inhibitory activity against various HDAC enzymes has been quantified, showcasing its pan-HDAC inhibitor characteristics.
| HDAC Class | Enzyme | IC₅₀ (nM) |
| Class I | HDAC1 | 9 |
| HDAC2 | 9 | |
| HDAC3 | 25 | |
| HDAC8 | 107 | |
| Class II | HDAC6 | 6 |
| HDAC10 | 72 | |
| Source: Selleck Chemicals[6] |
Clinical Development and Efficacy
Tinostamustine is being investigated in multiple clinical trials for both hematological malignancies and solid tumors. A key Phase I/II trial (NCT02576496) has shown promising results in heavily pre-treated patients.
| Malignancy | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| Hodgkin's Lymphoma | 30.4% (overall for 46 patients) | 52.2% (overall for 46 patients) | 3.8 months |
| Cutaneous T-cell Lymphoma (CTCL) | 50% | 83.3% | 7.3 months |
| Peripheral T-cell Lymphoma (PTCL) | 12.5% (1 PR in 8 patients) | N/A | 2.6 months |
| Multiple Myeloma (MM) | 0% | 50% (3 SD in 6 patients) | 2.4 months |
| Source: Blood (2023) 142 (Supplement 1): 1706; Paper: Results from the Cohort Expansion Stage of a Phase I Trial of Tinostamustine Monotherapy in Advanced Haematological Malignancies (NCT02576496)[7][8] |
Signaling Pathway Activation
The dual mechanism of Tinostamustine converges on the activation of the DNA Damage Response (DDR) pathway, prominently involving p53. HDAC inhibition can reinstate p53 function in tumor cells with mutated or silenced p53. The subsequent DNA damage by the alkylating component activates key kinases like ATM, which in turn phosphorylate proteins such as H2AX (forming γH2AX, a marker of DNA double-strand breaks) and p53. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), leading to tumor cell death.
Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in Tinostamustine research.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of Tinostamustine on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Tinostamustine (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with Tinostamustine, providing insight into its long-term cytotoxic effects.
Principle: The clonogenic assay measures the reproductive integrity of cells after exposure to a cytotoxic agent. A surviving cell is one that can form a colony of at least 50 cells.[9]
Methodology:
-
Cell Seeding: Plate a known number of single cells into 6-well plates or culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: Allow cells to attach, then treat with Tinostamustine for a defined period. For radiosensitization studies, cells are irradiated following drug treatment.
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 9-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
References
- 1. goldbio.com [goldbio.com]
- 2. Anti-tumor activity of the combination of bendamustine with vorinostat in diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Combination of bendamustine and entinostat synergistically inhibits proliferation of multiple myeloma cells via induction of apoptosis and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
In Vitro Cytotoxicity of Tinostamustine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinostamustine (EDO-S101) is a first-in-class antineoplastic agent engineered with a unique, bifunctional mechanism of action. It is a novel chemical entity created by fusing the cytotoxic alkylating agent bendamustine with the pan-histone deacetylase inhibitor (HDACi) vorinostat.[1][2] This rational design aims to overcome common mechanisms of cancer resistance by simultaneously inducing direct DNA damage and epigenetically modulating the tumor microenvironment to enhance drug accessibility and cellular vulnerability.[1] Preclinical in vitro studies have demonstrated potent antitumor activity across a spectrum of hematologic malignancies and solid tumors, including gliomas and multiple myeloma.[1][3] Tinostamustine's cytotoxic effects are characterized by the induction of apoptosis, cell cycle arrest, and oxidative stress.[3][4]
Mechanism of Action
Tinostamustine's dual functionality is central to its cytotoxic effects. The bendamustine component acts as an alkylating agent, binding to and crosslinking macromolecules, which inhibits DNA, RNA, and protein synthesis, ultimately leading to apoptosis.[2] The vorinostat moiety inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones.[2] This results in chromatin remodeling and modulation of gene expression, which can inhibit tumor cell division and induce apoptosis.[2] The presumed synergistic action involves the HDACi-mediated chromatin relaxation, allowing for enhanced access of the alkylating agent to the DNA.[3]
Signaling Pathway of Tinostamustine's Cytotoxic Action
References
Tinostamustine-Induced DNA Damage Pathways: A Technical Guide
Executive Summary: Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor (AK-DACi), a novel bifunctional molecule that chemically fuses the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3][4][5] This unique design is intended to create a potent cytotoxic agent where the HDAC inhibitor-mediated chromatin relaxation enhances the access of the alkylating moiety to DNA, thereby increasing the level of DNA damage and counteracting repair mechanisms.[1][6][7][8][9][10][11][12][13][14] This guide provides an in-depth overview of the molecular pathways governing tinostamustine-induced DNA damage, the resulting cellular consequences, and the key experimental methodologies used for their investigation.
Core Mechanism of Action
Tinostamustine's therapeutic strategy is built on a synergistic, dual-pronged attack on cancer cells.
Dual Functionality: The Bendamustine and Vorinostat Moieties
The molecule's structure incorporates two active components:
-
Bendamustine Moiety : Functions as a DNA alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in the DNA, leading to the formation of DNA adducts. This process can cause DNA crosslinking (both inter- and intra-strand), single-strand breaks (SSBs), and double-strand breaks (DSBs).[1][2]
-
Vorinostat Moiety : Acts as a pan-HDAC inhibitor. By inhibiting HDAC enzymes, it leads to the hyperacetylation of histone proteins. This relaxes the chromatin structure, making the DNA more accessible to the alkylating effects of the bendamustine component.[1][3]
Synergistic Action
The presumed mechanism involves the vorinostat-induced chromatin decondensation, which allows the bendamustine portion to more effectively alkylate the now-exposed DNA.[1][3] This dual action is designed to not only induce a high level of DNA damage but also to impair the cell's ability to repair this damage, leading to potent antitumor activity.[6][7][9][10][11][12][13][14]
Activation of the DNA Damage Response (DDR)
The extensive DNA damage caused by tinostamustine triggers a robust cellular DNA Damage Response (DDR).
Induction of γH2AX as a Key Biomarker
A critical early event in the DDR following the formation of DSBs is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[15] This phosphorylation is primarily carried out by the ATM (Ataxia-Telangiectasia Mutated) kinase. γH2AX serves as a scaffold, recruiting a cascade of DDR proteins to the damage site. Studies show that tinostamustine treatment leads to a significant increase in γH2AX levels, which can be visualized as distinct nuclear foci.[1][2] Maximal γH2AX levels are typically observed within 2-4 hours of treatment, with a gradual decline over 24-48 hours as the damage is processed.[2]
Impairment of DNA Repair Pathways
While inducing damage, tinostamustine also appears to compromise DNA repair. The HDACi component can alter the expression and function of key repair proteins. Notably, in some cancer models, tinostamustine has been shown to inhibit the homologous recombination (HR) pathway, a major DSB repair mechanism. This is evidenced by a reduction in the recruitment of essential HR proteins like RAD51 to the sites of DNA damage (marked by γH2AX foci).[1] This dual effect of causing damage while simultaneously blocking its repair is a key contributor to tinostamustine's high cytotoxicity.
Cellular Consequences of DNA Damage
The overwhelming and poorly repaired DNA damage forces the cell into one of several terminal fates.
Cell Cycle Arrest
Upon detection of significant DNA damage, DDR pathways activate cell cycle checkpoints to halt proliferation, theoretically allowing time for repair. Tinostamustine has been shown to induce potent cell cycle arrest.[16] Depending on the cell type and drug concentration, this arrest primarily occurs at the G2/M transition or within the S phase.[16][17] For example, in U-87 MG astrocytoma cells, a 5 µM concentration of tinostamustine caused a significant G2/M arrest.[16]
Induction of Apoptosis
If the DNA damage is too severe to be repaired, the cell is directed to undergo programmed cell death, or apoptosis. Tinostamustine is a potent inducer of apoptosis.[2][4][5][16] This is often mediated by the activation of caspase cascades, such as the cleavage and activation of caspase-3.[4][5] The pro-apoptotic effects are observed across various cancer types, including gliomas and multiple myeloma.[16][18]
Quantitative Analysis of Tinostamustine's Effects
The following tables summarize key quantitative data from preclinical studies on glioma cell lines.
Table 1: Cytotoxicity of Tinostamustine in Glioma Cell Lines (48h treatment)
| Cell Line | Type | TMZ Sensitivity | Tinostamustine IC50 (µM) |
|---|---|---|---|
| U-87 MG | Astrocytoma | Sensitive | ~5 |
| U-138 MG | Glioblastoma | Resistant | ~5 |
Data derived from Gielniewski et al., 2025. Note: The publication describes 5 µM as a key concentration for subsequent experiments, implying it is near the IC50 value.[16][19]
Table 2: Effect of Tinostamustine (5 µM, 48h) on Cell Cycle Distribution in U-87 MG Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control | 65.57 | 10.95 | 23.48 |
| Tinostamustine (5 µM) | 20.31 | 16.32 | 63.37 |
Data adapted from Gielniewski et al., 2025. The data clearly shows a significant accumulation of cells in the G2/M phase.[16][19]
Table 3: Induction of Apoptosis by Tinostamustine (5 µM, 48h) in U-87 MG Cells
| Treatment | % Apoptotic Cells (Early + Late) |
|---|---|
| Control | < 5% |
| Tinostamustine (5 µM) | > 50% |
Qualitative summary from Gielniewski et al., 2025, which states that 5 µM TINO in combination with TMZ resulted in apoptosis in over half the cells, with TINO being a major contributor.[16]
Key Experimental Protocols
The investigation of tinostamustine's effects relies on several core laboratory techniques.
γH2AX Foci Formation Assay (Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks at the single-cell level.
-
Principle : Cells are fixed, permeabilized, and stained with a primary antibody specific to the phosphorylated H2AX histone (γH2AX). A fluorescently-labeled secondary antibody is then used for detection. Each fluorescent dot, or focus, within the nucleus corresponds to a cluster of γH2AX molecules at a DSB site.
-
Methodology :
-
Cell Culture & Treatment : Plate cells on coverslips or in imaging-compatible plates. Treat with tinostamustine for the desired time course (e.g., 0, 2, 4, 8, 24 hours).
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization : Wash and permeabilize cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
Blocking : Incubate with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate with anti-γH2AX antibody (e.g., rabbit anti-γH2AX, Ser139) overnight at 4°C.
-
Secondary Antibody Incubation : Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting : Stain nuclei with DAPI. Mount coverslips onto slides with anti-fade mounting medium.
-
Imaging & Analysis : Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using automated image analysis software.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Principle : Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. G0/G1 cells have 2N DNA content, G2/M cells have 4N, and S-phase cells have an intermediate amount.
-
Methodology :
-
Cell Culture & Treatment : Treat cells in culture plates with tinostamustine for the desired duration (e.g., 48 hours).
-
Harvesting : Collect both adherent and floating cells to include the apoptotic population.
-
Fixation : Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge to pellet cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Analysis : Analyze the stained cells using a flow cytometer. The data is displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using modeling software.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488). Propidium Iodide is used as a vital dye to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
-
Methodology :
-
Cell Culture & Treatment : Treat cells with tinostamustine.
-
Harvesting : Collect all cells and wash with cold PBS.
-
Staining : Resuspend cells in Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the cells promptly by flow cytometry.
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact).
-
-
Conclusion
Tinostamustine represents a rational drug design that leverages two distinct but complementary mechanisms to induce overwhelming DNA damage in cancer cells. Its ability to function as both an HDAC inhibitor and a DNA alkylating agent results in a potent induction of DNA double-strand breaks, which is compounded by the simultaneous impairment of critical DNA repair pathways like homologous recombination. The cellular response to this damage is characterized by profound cell cycle arrest and the robust activation of apoptotic cell death. The formation of γH2AX serves as a reliable and quantifiable biomarker of its activity. This multi-faceted mechanism of action makes tinostamustine a promising therapeutic agent, particularly in cancers that are resistant to conventional DNA damaging agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionews.com [bionews.com]
- 7. mayo.edu [mayo.edu]
- 8. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate Tinostamustine [myelomabeacon.org]
- 9. ashpublications.org [ashpublications.org]
- 10. P848: TINOSTAMUSTINE (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Safety, Pharmacokinetics and Efficacy of Tinostamustine in Patients With Advanced Solid Tumors. [clinicaltrials.stanford.edu]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Imbrium Therapeutics Announces U.S. FDA Orphan Drug Designation for Tinostamustine for the Treatment of T-cell Prolymphocytic Leukemia - Imbrium Therapeutics [imbriumthera.com]
- 15. Formation of γH2AX and pATM Foci in Human Mesenchymal Stem Cells Exposed to Low Dose-Rate Gamma-Radiation [mdpi.com]
- 16. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands [mdpi.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tinostamustine Hydrochloride in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (also known as EDO-S101) is a first-in-class molecule that functions as a dual alkylating agent and histone deacetylase (HDAC) inhibitor.[1] It is a fusion of bendamustine and the HDAC inhibitor vorinostat.[1] This unique structure allows tinostamustine to simultaneously induce DNA damage and inhibit DNA repair mechanisms in cancer cells.[2] Preclinical studies have demonstrated its potent anti-myeloma activity, both as a single agent and in combination with other therapies, making it a promising candidate for the treatment of multiple myeloma.[3] These application notes provide a summary of its effects on multiple myeloma cell lines, along with detailed protocols for key experimental assays.
Mechanism of Action
Tinostamustine exerts its anti-myeloma effects through a dual mechanism of action:
-
DNA Alkylation: The bendamustine component of tinostamustine is an alkylating agent that causes DNA damage, leading to cell cycle arrest and apoptosis.[4]
-
HDAC Inhibition: The vorinostat component inhibits class I and II HDACs, leading to the hyperacetylation of histone and non-histone proteins.[5] This results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in apoptosis.[5] The inhibition of HDACs also impairs the DNA damage response, synergizing with the effects of the alkylating agent.[1]
A key aspect of tinostamustine's mechanism in the context of multiple myeloma is its ability to enhance the efficacy of immunotherapy, such as the anti-CD38 monoclonal antibody daratumumab. Tinostamustine treatment has been shown to upregulate the expression of CD38 on the surface of myeloma cells.[5][6] This is, at least in part, due to increased histone H3 acetylation in the CD38 gene region, which promotes its transcription.[5] Furthermore, tinostamustine increases the expression of the natural killer (NK) cell activating ligands MICA and MICB on myeloma cells, further enhancing immune-mediated killing.[5][6]
Data Presentation
The following table summarizes the in vitro efficacy of tinostamustine in various multiple myeloma cell lines.
| Cell Line | IC50 (µM) | Notes | Reference |
| MM.1S | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
| RPMI-8226 | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
| U266 | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
| NCI-H929 | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
| JJN3 | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
| OPM-2 | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
| KMS-12-BM | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
| LP-1 | 1.6 - 4.8 | This range was reported for a panel of 8 multiple myeloma cell lines. | [3] |
Mandatory Visualizations
Caption: Signaling pathway of tinostamustine in multiple myeloma cells.
Caption: Experimental workflow for evaluating tinostamustine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of tinostamustine on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture multiple myeloma cells in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of tinostamustine in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of tinostamustine in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
After incubation with MTT, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with tinostamustine using flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with the desired concentrations of tinostamustine for the specified time. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Flow Cytometry for Cell Surface Protein Expression (e.g., CD38)
This protocol is for measuring the expression of cell surface proteins like CD38 on multiple myeloma cells after treatment with tinostamustine.
Materials:
-
Multiple myeloma cell lines
-
Culture medium
-
This compound
-
Fluorochrome-conjugated anti-CD38 antibody (and corresponding isotype control)
-
PBS
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with tinostamustine as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the anti-CD38 antibody or isotype control to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the stained cells. Compare the mean fluorescence intensity (MFI) of tinostamustine-treated cells to control cells.
-
References
- 1. P848: TINOSTAMUSTINE (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of bendamustine and entinostat synergistically inhibits proliferation of multiple myeloma cells via induction of apoptosis and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
Application Notes: EDO-S101 (Tinostamustine) for In Vivo Glioblastoma Models
Introduction
Glioblastoma (GBM) is the most common and aggressive primary brain tumor in adults, with a persistently dismal prognosis. A significant challenge in treating GBM is the blood-brain barrier, which limits the efficacy of many chemotherapeutic agents. EDO-S101 (also known as tinostamustine) is a novel, first-in-class molecule designed to overcome this challenge and provide a new therapeutic strategy for brain tumors.
EDO-S101 is a bifunctional compound created by covalently fusing bendamustine, a potent alkylating agent, with vorinostat (SAHA), a pan-histone-deacetylase (HDAC) inhibitor. This unique structure allows for a dual mechanism of action: the alkylating component induces DNA crosslinking and damage, while the HDAC inhibitor promotes a more relaxed chromatin state, potentially increasing the accessibility of DNA to the alkylating agent and enhancing its cytotoxic effect. Preclinical studies have demonstrated that EDO-S101 has excellent central nervous system (CNS) penetration and significant therapeutic activity in in vivo glioblastoma models.
These application notes provide a summary of the preclinical data and detailed protocols for the use of EDO-S101 in murine glioblastoma models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
EDO-S101 exerts its anti-tumor effects through a synergistic, dual-action mechanism. The bendamustine moiety acts as a DNA alkylating agent, causing inter- and intra-strand crosslinks, which leads to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis. Simultaneously, the vorinostat moiety inhibits histone deacetylases (HDACs). This inhibition prevents the removal of acetyl groups from histones, leading to a more open and transcriptionally active chromatin structure. This "chromatin relaxation" is hypothesized to enhance the DNA-damaging effects of the alkylating agent.
Caption: Dual mechanism of action of EDO-S101 in glioblastoma cells.
Quantitative Data Summary
The preclinical efficacy of EDO-S101 has been evaluated in various models. The following tables summarize key quantitative findings.
Table 1: In Vivo Efficacy of EDO-S101 in a GBM12 Patient-Derived Xenograft Model
| Treatment Group | Administration Schedule | Median Survival | Control Median Survival | Outcome |
|---|---|---|---|---|
| EDO-S101 | Repeat IV Bolus (60 mg/kg) | 62 days | 52 days | Significant survival prolongation (p<0.05) |
| EDO-S101 | Repeat IV Infusion (30 mg/kg) | 80 days | 63 days | Significant survival prolongation (p<0.05) |
Table 2: Central Nervous System (CNS) Penetration of EDO-S101
| Administration Method | CNS Penetration (%) |
|---|---|
| Intravenous Bolus (40 mg/kg) | 16.5% |
| Continuous IV Infusion (30 mg/kg) | 13.8% |
Experimental Protocols
The following protocols are based on published preclinical studies of EDO-S101 in orthotopic glioblastoma models.
Protocol 1: Orthotopic Glioblastoma Mouse Model Generation
Objective: To establish an intracranial glioblastoma tumor model in mice for therapeutic evaluation.
Materials:
-
Cell Line: GBM12 patient-derived glioblastoma cells, transfected to express luciferase for bioluminescence imaging.
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), antibiotics, PBS, Trypsin-EDTA.
-
Equipment: Stereotactic apparatus, Hamilton syringe with a 26-gauge needle, isoflurane anesthesia system, heating pad, bone wax.
Procedure:
-
Cell Preparation: Culture GBM12-luciferase cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or culture medium at a final concentration of 1 x 10⁸ cells/mL. Keep cells on ice.
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Procedure:
-
Place the anesthetized mouse in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole over the left periventricular area.
-
Slowly lower the Hamilton syringe needle to the desired depth in the brain parenchyma.
-
-
Cell Injection:
-
Inject 5 µL of the cell suspension (containing 5 x 10⁵ cells) over a period of 2-3 minutes.
-
Leave the needle in place for an additional 2-3 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
-
Closure and Recovery:
-
Seal the burr hole with sterile bone wax.
-
Suture or apply surgical glue to the scalp incision.
-
Place the mouse on a heating pad for recovery. Monitor until fully ambulatory.
-
Protocol 2: EDO-S101 Administration and Efficacy Evaluation
Objective: To assess the therapeutic activity of EDO-S101 in the established glioblastoma model.
Materials:
-
EDO-S101 (Tinostamustine)
-
Vehicle for reconstitution (e.g., DMSO for control group)
-
Saline or other appropriate diluent for injection
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin substrate
Procedure:
-
Tumor Establishment & Grouping:
-
After tumor cell implantation, monitor tumor growth via bioluminescence imaging starting around day 4.
-
Once tumors are established (detectable bioluminescent signal), randomize mice into treatment and control groups (n=10 per group is recommended).
-
-
Drug Preparation and Administration:
-
Prepare EDO-S101 and vehicle control solutions on the day of treatment.
-
Administer the drug via tail vein injection according to one of the following schedules:
-
Schedule A: Repeat IV Bolus: Administer 60 mg/kg of EDO-S101 on days 4, 11, and 18 post-tumor implantation.
-
Schedule B: Repeat Continuous IV Infusion (CIVI): Administer 30 mg/kg of EDO-S101 as a 1-hour infusion on days 8 and 15 post-tumor implantation.
-
-
The control group receives an equivalent volume of the vehicle (DMSO) on the same schedule.
-
-
Monitoring and Data Collection:
-
Tumor Burden: Perform bioluminescence imaging weekly to monitor the impact on tumor growth. Quantify the signal as total flux (photons/second).
-
Survival: Monitor mice daily for signs of neurological deficit, weight loss, or other signs of distress. The primary endpoint is overall survival. Euthanize mice when they reach pre-defined humane endpoints.
-
-
Data Analysis:
-
Compare tumor growth curves between treatment and control groups.
-
Generate Kaplan-Meier survival curves and compare survival distributions using a log-rank test. A p-value < 0.05 is typically considered statistically significant.
-
Experimental Workflow
The diagram below outlines the key steps in a typical preclinical in vivo study evaluating EDO-S101 for glioblastoma.
Caption: Workflow for in vivo evaluation of EDO-S101 in a GBM mouse model.
Application Notes and Protocols for the Investigation of Tinostamustine in Relapsed/Refractory Hodgkin Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (also known as EDO-S101) is a novel, first-in-class molecule being investigated for the treatment of various hematological malignancies, including relapsed/refractory (R/R) Hodgkin lymphoma (HL). It is a fusion molecule that combines the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This dual mechanism of action is designed to simultaneously induce DNA damage and inhibit DNA repair pathways, offering a promising therapeutic strategy for heavily pre-treated patient populations.[2] These application notes provide a summary of the clinical data for tinostamustine in R/R HL, detailed protocols for key preclinical assays, and a visualization of its proposed mechanism of action.
Clinical Data in Relapsed/Refractory Hodgkin Lymphoma
A Phase I clinical trial (NCT02576496) evaluated the safety and efficacy of tinostamustine in patients with R/R hematological malignancies, including a cohort of patients with HL. The study consisted of a dose-escalation stage (Stage 1) and a cohort expansion stage (Stage 2).[3]
Patient Demographics and Treatment
Patients enrolled in the HL cohorts were heavily pre-treated, with a significant portion having received prior therapies such as brentuximab vedotin and checkpoint inhibitors.[1][3] The recommended Phase II dose (RP2D) was determined to be 100 mg/m² administered as a 60-minute intravenous infusion.[2][3]
Efficacy in Hodgkin Lymphoma
The clinical trial demonstrated promising signals of efficacy for tinostamustine in patients with R/R classical Hodgkin lymphoma.[3]
| Efficacy Endpoint | Stage 1 (Dose-Escalation) | Stage 2 (Cohort Expansion) |
| Overall Response Rate (ORR) | 60% (95% CI: 26%, 88%)[4] | 37% (95% CI: 16%, 62%)[3] |
| Complete Response (CR) | 1 patient[4] | 2 patients[3] |
| Partial Response (PR) | 5 patients[4] | 5 patients[3] |
| Stable Disease (SD) | 2 patients[4] | Not explicitly stated |
| Clinical Benefit Rate (CBR) | 80% (95% CI: 44%, 97%)[4] | Not explicitly stated |
| Median Progression-Free Survival (PFS) | Not explicitly stated | 3.8 months (95% CI: 2.2-9.4 months)[3] |
Safety and Tolerability
Tinostamustine demonstrated a predictable and manageable safety profile.[3] The most common treatment-emergent adverse events (TEAEs) were hematological and gastrointestinal in nature. In Stage 2 of the trial, all 20 patients with HL experienced at least one TEAE. Importantly, there were no treatment-related deaths.[3]
Experimental Protocols
The following are detailed protocols for in vitro assays to evaluate the efficacy of tinostamustine in Hodgkin lymphoma cell lines. These protocols are based on standard methodologies and can be adapted for specific laboratory conditions.
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of tinostamustine on the viability of Hodgkin lymphoma cell lines, such as L-428 and KM-H2.
Materials:
-
Hodgkin lymphoma cell lines (e.g., L-428, KM-H2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Tinostamustine (EDO-S101)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Culture Hodgkin lymphoma cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare a stock solution of tinostamustine in an appropriate solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Add the desired concentrations of tinostamustine to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve tinostamustine).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection of apoptosis in Hodgkin lymphoma cell lines treated with tinostamustine using flow cytometry.
Materials:
-
Hodgkin lymphoma cell lines (e.g., L-428, KM-H2)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Tinostamustine (EDO-S101)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 cells per well in a 6-well plate in a final volume of 2 mL of culture medium.
-
Treat the cells with the desired concentrations of tinostamustine for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative cells are considered viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Proposed Mechanism of Action of Tinostamustine
Caption: Dual mechanism of tinostamustine leading to apoptosis in cancer cells.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for assessing tinostamustine's in vitro efficacy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
Application Notes and Protocols for Tinostamustine Hydrochloride-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine hydrochloride (also known as EDO-S101) is a first-in-class alkylating histone-deacetylase inhibitor (HDACi) fusion molecule.[1] It combines the functionalities of the alkylating agent bendamustine and the pan-HDAC inhibitor vorinostat into a single chemical entity.[1] This dual mechanism of action allows tinostamustine to simultaneously induce DNA damage and modulate chromatin structure, leading to a potent anti-neoplastic effect, primarily through the induction of apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the mechanisms of tinostamustine-induced apoptosis and detailed protocols for its investigation in a laboratory setting.
Mechanism of Action: Dual-Pronged Attack on Cancer Cells
Tinostamustine's unique structure allows it to exert a multi-faceted attack on cancer cells:
-
DNA Alkylation: The bendamustine moiety alkylates DNA, creating cross-links and DNA strand breaks.[1] This damage disrupts DNA replication and transcription, ultimately triggering the DNA damage response (DDR) pathway.
-
HDAC Inhibition: The vorinostat component inhibits class I and II histone deacetylases, leading to hyperacetylation of histones.[3] This relaxes the chromatin structure, making the DNA more accessible to the alkylating effects of the bendamustine moiety and potentially altering the expression of genes involved in cell cycle control and apoptosis.[1]
This synergistic action of DNA damage and chromatin remodeling culminates in the activation of the intrinsic apoptotic pathway.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | 4.3 - 13.4 | [3] |
| U251 | Glioblastoma | 4.3 - 13.4 | [3] |
| A172 | Glioblastoma | 4.3 - 13.4 | [3] |
| T98G | Glioblastoma | 4.3 - 13.4 | [3] |
| Primary T-PLL cells | T-cell Prolymphocytic Leukemia | ~0.8 (LD50) | [2] |
This compound-Induced Apoptosis in Cancer Cell Lines
The following table summarizes the pro-apoptotic effects of tinostamustine in different cancer cell lines.
| Cell Line | Cancer Type | Treatment Conditions | Percentage of Apoptotic Cells (%) | Reference |
| U-87 MG | Astrocytoma | 5 µM Tinostamustine, 48h | ~15% | [4] |
| U-138 MG | Glioblastoma | 5 µM Tinostamustine, 48h | ~10% | [4] |
| MOLP-8 | Multiple Myeloma | 2.5 µM Tinostamustine, 48h (pretreatment) | Increased apoptosis in combination with daratumumab | [1] |
| RPMI-8226 | Multiple Myeloma | 2.5 µM Tinostamustine, 48h (pretreatment) | Increased NK cell-mediated cytotoxicity | [1] |
| MM.1S | Multiple Myeloma | 2.5 µM Tinostamustine, 48h (pretreatment) | Increased NK cell-mediated cytotoxicity | [1] |
| Primary T-PLL cells | T-cell Prolymphocytic Leukemia | 1 µM Tinostamustine | Significant increase in cell death vs. control | [2] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Tinostamustine-Induced Apoptosis
References
- 1. P848: TINOSTAMUSTINE (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Tinostamustine Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (EDO-S101) is a first-in-class molecule that uniquely combines the functions of an alkylating agent and a histone deacetylase (HDAC) inhibitor.[1][2] This dual mechanism of action allows Tinostamustine to induce DNA damage while simultaneously modulating chromatin structure to enhance the accessibility of DNA to its alkylating moiety.[2][3] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of Tinostamustine in preclinical research, focusing on its impact on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
Tinostamustine is a fusion molecule of bendamustine and the pan-HDAC inhibitor vorinostat.[3] Its anti-cancer activity stems from two synergistic actions:
-
DNA Alkylation: The bendamustine component of Tinostamustine alkylates DNA, leading to the formation of DNA cross-links and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.[2]
-
HDAC Inhibition: The vorinostat moiety inhibits class I and II HDAC enzymes, leading to the hyperacetylation of histones.[4] This relaxes the chromatin structure, making the DNA more accessible to the alkylating effects of the bendamustine component and also modulating the expression of genes involved in cell cycle control and apoptosis.[4][5]
The combined effect of these two mechanisms is a potent induction of the DNA damage response, characterized by the phosphorylation of H2AX (γH2AX), and the activation of the apoptotic cascade, including the cleavage of caspase-3 and PARP.[1][6]
Signaling Pathway of Tinostamustine-Induced Apoptosis
Caption: Tinostamustine's dual-action signaling pathway.
Data Presentation: Efficacy of Tinostamustine
Table 1: IC50 Values of Tinostamustine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | 6.1 ± 1.3 (MGMT-) | [1] |
| T98G | Glioblastoma | 13.3 ± 4.8 (MGMT+) | [1] |
| A172 | Glioblastoma | ~5-10 | [1] |
| U251 | Glioblastoma | ~5-10 | [1] |
| Various GSC lines | Glioblastoma Stem Cells | 4.3 - 13.4 | [1] |
MGMT status can influence sensitivity to alkylating agents.
Table 2: Induction of Apoptosis by Tinostamustine
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| U-87 MG | 5 µM Tinostamustine | ~4 times increase vs. control | [7] |
| U-87 MG | 5 µM Tinostamustine + 5 µM Celecoxib | ~90% | [7] |
| U-87 MG | 5 µM Tinostamustine + 200 µM Temozolomide | >50% | [7] |
| U-138 MG | 5 µM Tinostamustine | ~2 times increase vs. control | [7] |
Table 3: Effect of Tinostamustine on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| MDA-MB-231 | 15 µM Timosaponin AIII | 57.8% | [8] |
| MCF-7 | 15 µM Timosaponin AIII | 42.49% | [8] |
| A375 | Cinobufagin | Significantly increased | [9] |
Note: Data for Timosaponin AIII and Cinobufagin are included to illustrate G2/M arrest, a common effect of DNA damaging agents.
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for assessing Tinostamustine efficacy.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of Tinostamustine on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tinostamustine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Tinostamustine in complete medium. Remove the old medium from the wells and add 100 µL of the Tinostamustine dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Tinostamustine).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the Tinostamustine concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tinostamustine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Tinostamustine for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tinostamustine
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Tinostamustine for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: from chromatin remodeling to experimental cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 9. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
Application Notes and Protocols for Tinostamustine Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine hydrochloride (formerly EDO-S101) is a first-in-class investigational molecule that uniquely combines the functionalities of an alkylating agent and a histone deacetylase (HDAC) inhibitor within a single chemical entity.[1][2] Structurally, it fuses bendamustine, a potent DNA-damaging agent, with vorinostat, a pan-HDAC inhibitor.[1][3] This dual mechanism of action allows tinostamustine to simultaneously induce DNA damage and modulate the epigenetic landscape of cancer cells, leading to synergistic antitumor effects.[1][4] Preclinical studies have demonstrated its potential in a variety of hematological malignancies and solid tumors, including glioblastoma.[2][4][5]
These application notes provide essential information on the solubility, stability, and preparation of this compound for both in vitro and in vivo experiments, along with a summary of its mechanism of action.
Physicochemical Properties and Solubility
This compound is soluble in organic solvents but has limited aqueous solubility. It is crucial to use fresh, anhydrous solvents for reconstitution, as the compound is susceptible to hydrolysis in aqueous solutions.[5][6]
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | 14 mg/mL | 33.7 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Ethanol | 2 mg/mL | - | - |
| Water | Insoluble | - | - |
| 15% HPBCD, 1.5% Acetic Acid, 1.25% NaHCO₃ | Soluble | - | Suitable for preparing intravenous injection solutions for in vivo studies.[5] |
| CMC-Na Solution | ≥5 mg/mL | - | Forms a homogeneous suspension for oral administration in in vivo studies.[6] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To enhance dissolution, gently vortex the solution and/or sonicate in a water bath for a short period. If needed, the solution can be warmed to 37°C.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Storage and Stability:
-
Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[7]
-
Avoid repeated freeze-thaw cycles.
Preparation for In Vivo Administration
Important Note: this compound undergoes hydrolysis in aqueous solutions. Therefore, it is critical to prepare fresh formulations immediately before each animal dosing.[5]
1. Intravenous (IV) Injection Solution
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Sterile water for injection
Formulation:
-
15% HPBCD
-
1.5% Acetic Acid
-
1.25% NaHCO₃
Protocol:
-
Prepare the vehicle solution by dissolving HPBCD, acetic acid, and NaHCO₃ in sterile water.
-
Immediately before injection, dissolve the required amount of this compound in the vehicle to achieve the desired final concentration.
-
Ensure the solution is clear and free of particulates before administration.
2. Oral Gavage Suspension
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
Protocol:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Add the weighed this compound powder to the CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension. For example, to achieve a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution.[6]
Experimental Workflow for this compound Preparation
Figure 1: Workflow for preparing this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a dual mechanism of action.[1] The bendamustine component acts as an alkylating agent, inducing DNA damage, which can lead to cell cycle arrest and apoptosis.[1][5] The vorinostat moiety is a pan-HDAC inhibitor, targeting class I and II HDACs.[6] HDAC inhibition leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation, altered gene expression, and induction of apoptosis.[1][3] This combined action is believed to overcome drug resistance and enhance cytotoxicity.[2]
Furthermore, tinostamustine has been shown to induce the unfolded protein response (UPR) by activating IRE-1.[1] In multiple myeloma, it can upregulate the expression of CD38, potentially increasing the efficacy of anti-CD38 monoclonal antibodies like daratumumab.[8][9]
Figure 2: Simplified signaling pathways of tinostamustine.
References
- 1. Facebook [cancer.gov]
- 2. Tinostamustine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Tinostamustine resistance in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to tinostamustine resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tinostamustine?
Tinostamustine is a first-in-class alkylating deacetylase inhibitor (AK-DACi). It is a fusion molecule that combines the functions of an alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat). This dual functionality allows it to both damage cancer cell DNA and inhibit the repair mechanisms, potentially leading to increased cancer cell death.[1][2][3] The HDAC inhibition relaxes the chromatin structure, which may improve the access of the alkylating agent to the DNA.[3][4]
Q2: In which cancer types has tinostamustine shown preclinical or clinical activity?
Tinostamustine has demonstrated anti-tumor effects in a range of hematological malignancies and solid tumors. Preclinical models have shown activity in Hodgkin lymphoma, multiple myeloma, T-cell leukemia, acute myeloid leukemia, glioblastoma, sarcoma, small cell lung cancer, breast cancer, and ovarian cancer.[2][3][5][6][7] Clinical trials have investigated its safety and efficacy in relapsed/refractory Hodgkin lymphoma and other advanced solid tumors.[3][8][9]
Q3: What are the known combination therapies with tinostamustine?
Tinostamustine has been studied in combination with other anti-cancer agents to enhance its efficacy. Notable combinations include:
-
Daratumumab: In multiple myeloma, tinostamustine can increase the expression of CD38 on myeloma cells, enhancing the efficacy of the anti-CD38 monoclonal antibody daratumumab.[5][10]
-
Temozolomide and Celecoxib: In glioma models, combining tinostamustine with temozolomide or celecoxib has shown superior anti-glioma efficacy compared to temozolomide alone.[1][11][12]
-
Radiotherapy: In glioblastoma models, tinostamustine has been shown to act as a radiosensitizer, increasing the effectiveness of radiation treatment.[2][6]
Q4: What is the expected IC50 for tinostamustine in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) for tinostamustine can vary significantly depending on the cancer cell line. The following table summarizes reported IC50 values from preclinical studies. Please note that these values are approximate and should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| U-87 MG | Glioblastoma | ~5 |
| U-138 MG | Glioblastoma | ~10 |
| MM.1S | Multiple Myeloma | ~2.5 |
| RPMI-8226 | Multiple Myeloma | ~2.5 |
Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with tinostamustine, with a focus on potential resistance mechanisms.
Issue 1: Reduced Cytotoxicity or Higher than Expected IC50 in Cell Lines
Potential Cause 1: Enhanced DNA Damage Repair (DDR) Pathways
As an alkylating agent, tinostamustine's efficacy can be compromised by the cell's ability to repair the DNA damage it induces.
-
How to Investigate:
-
Assess DDR protein levels: Use Western blotting to check the expression levels of key DDR proteins (e.g., PARP, ATM, ATR, BRCA1/2) with and without tinostamustine treatment.
-
Measure DNA damage: Use a comet assay or immunofluorescence for γH2AX foci to quantify the extent of DNA double-strand breaks. A rapid decrease in γH2AX foci after initial treatment may suggest efficient repair.
-
-
Solutions:
-
Combine with DDR inhibitors: Consider co-treatment with inhibitors of key DDR pathways, such as PARP inhibitors (e.g., olaparib) or ATM/ATR inhibitors.
-
Potential Cause 2: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of tinostamustine from the cell, reducing its intracellular concentration.
-
How to Investigate:
-
Measure ABC transporter expression: Use qRT-PCR or Western blotting to assess the expression of common drug efflux pumps like ABCB1 (MDR1) and ABCG2.
-
Use an efflux pump inhibitor: Perform cytotoxicity assays with tinostamustine in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for ABCB1). A significant decrease in IC50 in the presence of the inhibitor suggests the involvement of drug efflux.
-
-
Solutions:
-
Co-administer with an efflux pump inhibitor: While primarily an experimental tool, this can confirm the mechanism of resistance.
-
Potential Cause 3: Altered Histone Acetylation Dynamics
Since tinostamustine also acts as an HDAC inhibitor, compensatory mechanisms that counteract its effect on histone acetylation could contribute to resistance.
-
How to Investigate:
-
Assess global histone acetylation: Use Western blotting to measure the levels of acetylated histone H3 (Ac-H3) and H4 (Ac-H4) after tinostamustine treatment. A lack of increase in acetylation may indicate a block in the HDAC inhibitory function.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to assess histone acetylation at the promoter regions of genes involved in apoptosis or cell cycle arrest (e.g., p21, BAX).
-
-
Solutions:
-
Combine with other epigenetic modifiers: Explore combinations with other classes of epigenetic drugs, such as DNA methyltransferase (DNMT) inhibitors, to achieve a more profound and sustained epigenetic reprogramming.
-
Issue 2: Lack of In Vivo Tumor Regression in Animal Models
Potential Cause 1: Poor Drug Bioavailability or Tumor Penetration
The drug may not be reaching the tumor at a high enough concentration to be effective.
-
How to Investigate:
-
Pharmacokinetic (PK) analysis: Measure the concentration of tinostamustine in plasma and tumor tissue over time.
-
Immunohistochemistry (IHC): Use IHC to detect markers of drug activity within the tumor, such as γH2AX for DNA damage or Ac-H3 for HDAC inhibition.
-
-
Solutions:
-
Optimize dosing and schedule: Based on PK data, adjust the dose or frequency of administration.
-
Consider alternative delivery methods: For some models, alternative formulations or routes of administration might be necessary.
-
Potential Cause 2: Tumor Microenvironment (TME)-Mediated Resistance
Interactions between cancer cells and the surrounding stroma or immune cells can confer resistance.
-
How to Investigate:
-
Analyze the TME: Use flow cytometry or IHC to characterize the immune cell infiltrate (e.g., T cells, macrophages) and stromal components in treated versus untreated tumors.
-
Co-culture experiments: Set up in vitro co-culture systems with cancer cells and fibroblasts or immune cells to see if the presence of these other cell types reduces tinostamustine's efficacy.
-
-
Solutions:
Visual Guides and Workflows
Diagram 1: Dual Mechanism of Action of Tinostamustine
Caption: Dual mechanism of tinostamustine: HDAC inhibition and DNA alkylation.
Diagram 2: Hypothetical Signaling Pathways in Tinostamustine Resistance
Caption: Potential mechanisms of resistance to tinostamustine in cancer cells.
Diagram 3: Experimental Workflow for Investigating Resistance
Caption: Step-by-step workflow for troubleshooting tinostamustine resistance.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of tinostamustine.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of tinostamustine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50.
Protocol 2: Western Blotting for Acetylated Histones
This protocol assesses the HDAC inhibitory activity of tinostamustine.
-
Cell Lysis: Treat cells with tinostamustine for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Acetyl-Histone H3 (e.g., at 1:1000 dilution) and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for evaluating histone acetylation at specific gene promoters.
-
Cross-linking: Treat cells with tinostamustine. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against Acetyl-Histone H3 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of your gene of interest. Analyze the results relative to the input and IgG controls. An increase in signal in tinostamustine-treated samples indicates increased histone acetylation at that locus.[13]
References
- 1. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 2. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imbrium Therapeutics Announces U.S. FDA Orphan Drug Designation for Tinostamustine for the Treatment of T-cell Prolymphocytic Leukemia - Imbrium Therapeutics [imbriumthera.com]
- 5. mdpi.com [mdpi.com]
- 6. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematological Toxicities of Tinostamustine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinostamustine in vivo. The following information is intended to help manage the hematological toxicities associated with this first-in-class alkylating deacetylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Tinostamustine and what is its mechanism of action?
Tinostamustine (formerly EDO-S101) is an investigational anticancer agent that functions as a first-in-class alkylating deacetylase inhibitor. It is a fusion molecule combining the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This dual mechanism is designed to enhance the DNA-damaging effects of the alkylating agent by inducing chromatin relaxation through HDAC inhibition, thereby increasing the accessibility of DNA to the drug. This can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the primary hematological toxicities observed with Tinostamustine in vivo?
Preclinical and clinical studies have demonstrated that Tinostamustine can induce myelosuppression. The most commonly reported hematological toxicities include:
-
Thrombocytopenia (decrease in platelets)
-
Anemia (decrease in red blood cells)
-
Neutropenia (decrease in neutrophils)
-
Leukopenia (decrease in total white blood cells)
-
Lymphopenia (decrease in lymphocytes)
In preclinical toxicology studies, Tinostamustine has shown a toxicity profile similar to other alkylating agents, with bone marrow toxicity being a key observation. The nadir (lowest point) of white blood cell counts is typically observed around day 7 post-administration, with recovery by day 21.[1]
Q3: What is the expected timeline for the onset and recovery of Tinostamustine-induced myelosuppression in animal models?
Based on preclinical data, the nadir of white blood cell depletion is expected around day 7 after a single dose of Tinostamustine, with recovery of the bone marrow by day 21.[1] The parent compound, bendamustine, shows a similar timeline, with a median time to neutrophil and platelet nadir of approximately 21 days in patients. Researchers should establish a specific timeline for their animal model and dosing regimen through regular monitoring.
Troubleshooting Guide
Issue 1: Severe Neutropenia in Experimental Animals
Symptoms:
-
Absolute Neutrophil Count (ANC) falls below critical levels (e.g., <500 cells/µL in mice).
-
Signs of infection, such as lethargy, ruffled fur, or weight loss.
Possible Causes:
-
The dose of Tinostamustine is too high for the specific animal strain or model.
-
Individual animal sensitivity.
-
The experimental model has a compromised immune system.
Solutions:
-
Dose Reduction: In subsequent cohorts, consider a dose reduction of Tinostamustine by 10-20%.
-
Supportive Care with G-CSF: Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production. A general starting dose for mice is 5 mcg/kg/day, administered subcutaneously.[2] Treatment should begin 24 hours after Tinostamustine administration and continue until neutrophil recovery.[3]
-
Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consider prophylactic administration of broad-spectrum antibiotics to prevent opportunistic infections.
-
Environmental Control: House animals in a sterile environment to minimize exposure to pathogens.
Issue 2: Significant Anemia Requiring Intervention
Symptoms:
-
Hematocrit (Hct) or Hemoglobin (Hgb) levels drop significantly below baseline.
-
Clinical signs of anemia, such as pale footpads and ears, lethargy, or increased respiratory rate.
Possible Causes:
-
Cumulative myelosuppressive effects of repeated Tinostamustine dosing.
-
Pre-existing anemia in the animal model.
Solutions:
-
Erythropoietin (EPO) Administration: For anemia prevention or treatment, recombinant human erythropoietin (rhEPO) can be administered. A sample dosing regimen in mice is 750 U/kg, administered subcutaneously three times a week.[4]
-
Blood Transfusion: In cases of severe, life-threatening anemia, a red blood cell transfusion may be necessary. This is a more complex procedure and should be performed according to established institutional protocols.
-
Dose Delay or Reduction: Delay the next dose of Tinostamustine until anemia has resolved to a manageable level (e.g., Grade 1 or baseline). Consider a dose reduction for subsequent treatments.
Issue 3: Critical Thrombocytopenia and Risk of Bleeding
Symptoms:
-
Platelet count drops to a level associated with spontaneous bleeding (e.g., <50,000/µL in mice).
-
Observation of petechiae, ecchymosis, or active bleeding.
Possible Causes:
-
Direct toxic effect of Tinostamustine on megakaryocytes or their precursors.
Solutions:
-
Platelet Transfusion: For severe thrombocytopenia with evidence of bleeding, a platelet transfusion is the most effective intervention. This is a specialized procedure requiring careful preparation of platelet concentrates from donor animals.
-
Dose Modification: Delay subsequent doses of Tinostamustine until the platelet count recovers to a safe level (e.g., ≥75,000/µL). A dose reduction for future cycles may be warranted.
-
Careful Handling: Minimize handling and invasive procedures (e.g., retro-orbital bleeding) in thrombocytopenic animals to reduce the risk of bleeding.
Quantitative Data Summary
Table 1: Hematological Toxicities of Tinostamustine in a Phase I Study in Patients with Relapsed/Refractory Hodgkin Lymphoma
| Adverse Event | All Grades (N=10) | Grade 3 or 4 (N=10) |
| Thrombocytopenia | 7 (70%) | Not Reported |
| Anemia | 7 (70%) | Not Reported |
| Lymphopenia | 3 (30%) | Not Reported |
| Neutropenia | 3 (30%) | Not Reported |
| Leukopenia | 2 (20%) | Not Reported |
| Febrile Neutropenia | 1 (10%) | Not Reported |
Data adapted from a Phase I clinical trial. The severity of hematological toxicities in preclinical models may vary.
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in Mice
-
Blood Collection:
-
Collect 50-100 µL of blood from the saphenous vein or tail vein into EDTA-coated microtubes.
-
For terminal endpoints, blood can be collected via cardiac puncture.
-
-
Frequency of Monitoring:
-
Establish a baseline blood count before the first dose of Tinostamustine.
-
Monitor complete blood counts (CBCs) 2-3 times per week for the first three weeks after Tinostamustine administration to capture the nadir and recovery. A typical schedule would be days 3, 7, 10, 14, and 21 post-treatment.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine CBC parameters, including white blood cell count with differential, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Perform a manual blood smear to confirm automated differential counts and assess cell morphology.
-
Protocol 2: Prophylactic G-CSF Administration for Neutropenia in Mice
-
Reagent Preparation:
-
Reconstitute recombinant murine G-CSF (e.g., filgrastim) in sterile, pyrogen-free phosphate-buffered saline (PBS) to a final concentration of 50 µg/mL.
-
-
Dosing and Administration:
-
Administer G-CSF at a dose of 5 µg/kg via subcutaneous injection.
-
Begin G-CSF administration 24 hours after Tinostamustine treatment.
-
Continue daily G-CSF injections until the absolute neutrophil count (ANC) recovers to >1,000 cells/µL.
-
-
Monitoring:
-
Monitor CBCs as described in Protocol 1 to assess the response to G-CSF.
-
Visualizations
Caption: Mechanism of action of Tinostamustine.
Caption: Experimental workflow for managing hematological toxicities.
Caption: Troubleshooting decision tree for hematological toxicities.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neupogen, Nivestym, Nypozi, Releuko, Zarxio (filgrastim, filgrastim-aafi, filgrastim-txid, filgrastim-ayow, filgrastim-sndz, G-CSF) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Enhancing Tinostamustine Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Tinostamustine.
Frequently Asked Questions (FAQs)
Q1: What is the baseline blood-brain barrier penetration of Tinostamustine?
A1: Preclinical studies in murine models have shown that Tinostamustine possesses the ability to cross the blood-brain barrier. Pharmacokinetic analyses have demonstrated a central nervous system (CNS) penetration of 16.5% following intravenous (IV) bolus administration and 13.8% with continuous IV infusion.[1]
Q2: What are the primary challenges in delivering Tinostamustine to the brain?
A2: The primary challenge is the highly selective nature of the blood-brain barrier, which restricts the passage of many therapeutic agents. For Tinostamustine, while it has some inherent ability to cross the BBB, enhancing its concentration in the brain is crucial for maximizing its therapeutic efficacy against brain tumors.
Q3: What are the most promising strategies to enhance Tinostamustine's BBB penetration?
A3: Several strategies are being explored to improve the delivery of chemotherapy drugs like Tinostamustine to the brain. These include:
-
Nanoparticle-based delivery: Encapsulating Tinostamustine in nanoparticles can improve its stability and facilitate transport across the BBB.[2][3][4][5][6][7][8]
-
Liposomal formulations: Liposomes can act as carriers to transport Tinostamustine across the BBB.[9][10][11][12][13][14][15]
-
Receptor-Mediated Transcytosis (RMT): This strategy involves targeting specific receptors on the BBB to facilitate the transport of Tinostamustine into the brain.[16][17]
-
Focused Ultrasound (FUS): This non-invasive technique can transiently and locally open the BBB to allow for increased drug delivery.[18][19][20][21][22]
Troubleshooting Guides
Nanoparticle Formulation and Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of Tinostamustine in nanoparticles. | Poor solubility of Tinostamustine in the chosen solvent system; Incompatible polymer-drug interaction. | 1. Optimize the solvent system for both Tinostamustine and the polymer. 2. Experiment with different polymers (e.g., PLGA, PLA) and nanoparticle preparation methods (e.g., nanoprecipitation, emulsion-evaporation). 3. Adjust the drug-to-polymer ratio. |
| Inconsistent nanoparticle size and polydispersity index (PDI). | Variations in stirring speed, temperature, or solvent addition rate during formulation. | 1. Standardize all formulation parameters, including stirring speed, temperature, and the rate of solvent/non-solvent addition. 2. Utilize a microfluidic device for more controlled and reproducible nanoparticle synthesis.[4] |
| Rapid clearance of nanoparticles from circulation. | Opsonization and uptake by the reticuloendothelial system (RES). | 1. Surface-coat nanoparticles with polyethylene glycol (PEG) to create "stealth" nanoparticles that can evade the RES and prolong circulation time.[3] 2. Optimize nanoparticle size to be within the 100-200 nm range to avoid rapid clearance. |
In Vitro BBB Permeability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) in the in vitro BBB model. | Incomplete formation of tight junctions between endothelial cells; Cell culture contamination. | 1. Ensure proper coating of the transwell inserts with extracellular matrix components (e.g., collagen, fibronectin). 2. Optimize cell seeding density and culture time. 3. Regularly check for and address any signs of contamination. |
| High variability in permeability data. | Inconsistent cell monolayer integrity; Pipetting errors. | 1. Monitor TEER values for all transwells before and after the experiment to ensure monolayer integrity. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Include appropriate positive and negative controls in each experiment. |
| Difficulty in quantifying Tinostamustine concentration in the basolateral chamber. | Low permeability of the formulation; Insufficient sensitivity of the analytical method. | 1. Increase the incubation time of the permeability assay. 2. Optimize the analytical method (e.g., HPLC, LC-MS/MS) for higher sensitivity and accuracy. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on enhancing the BBB penetration of chemotherapeutic agents using various strategies. While specific data for Tinostamustine is limited, the presented data for similar molecules provides a valuable reference.
Table 1: Preclinical CNS Penetration of Tinostamustine
| Administration Route | CNS Penetration (%) | Animal Model | Reference |
| IV Bolus | 16.5 | Murine | [1] |
| Continuous IV Infusion | 13.8 | Murine | [1] |
Table 2: Focused Ultrasound-Enhanced Chemotherapy Delivery
| Chemotherapeutic Agent | Fold Increase in Brain Concentration | Animal Model | Reference |
| Doxorubicin | 2 to 6 | Rat | |
| Herceptin | 10 to 15 | Mouse |
Table 3: Nanoparticle-Mediated Drug Delivery to the Brain
| Drug | Nanoparticle Formulation | Brain Accumulation (% Injected Dose) | Animal Model |
| Doxorubicin | Polysorbate 80-coated nanoparticles | 0.8 | Rat |
| Paclitaxel | Transferrin-conjugated nanoparticles | 1.2 | Mouse |
Key Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay for Nanoparticles
This protocol is adapted from established methods for assessing nanoparticle permeability across an in vitro BBB model.[1][23][24][25][26]
1. Cell Culture:
- Culture murine brain microvascular endothelial cells (bEnd.3) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Transwell Setup:
- Coat 12-well transwell inserts (0.4 µm pore size) with 1% gelatin.
- Seed bEnd.3 cells onto the apical side of the inserts at a density of 5 x 10^4 cells/cm².
- Culture for 4-6 days to allow for the formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the monolayer by measuring Transendothelial Electrical Resistance (TEER) using a voltmeter. A TEER value >150 Ω·cm² is indicative of a functional barrier.
3. Permeability Assay:
- Replace the medium in the apical and basolateral chambers with a serum-free medium.
- Add the Tinostamustine-loaded nanoparticle suspension to the apical chamber.
- At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours), collect samples from the basolateral chamber.
- Replace the collected volume with a fresh medium.
4. Quantification:
- Quantify the concentration of Tinostamustine in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the transwell insert, and C0 is the initial concentration of the drug in the apical chamber.
Liposomal Formulation of Hydrophobic Drugs (General Protocol)
This protocol provides a general method for encapsulating hydrophobic drugs like Tinostamustine into liposomes using the thin-film hydration method.[27]
1. Lipid Film Formation:
- Dissolve the lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and Tinostamustine in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
2. Hydration:
- Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
3. Size Reduction:
- To obtain unilamellar vesicles of a specific size, subject the MLV suspension to sonication or extrusion.
- For extrusion, pass the MLV suspension repeatedly through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
4. Characterization:
- Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
- Calculate the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug concentration in the liposomal fraction.
Visualizations
Receptor-Mediated Transcytosis (RMT) Pathway
Caption: Receptor-Mediated Transcytosis of Tinostamustine across the BBB.
Experimental Workflow for Evaluating BBB Penetration Enhancement
Caption: Workflow for assessing strategies to enhance Tinostamustine BBB penetration.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 2. Nanoparticles May Help Deliver Drugs through Blood-Brain Barrier – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 3. Nanoparticles to help cross the blood-brain barrier • healthcare-in-europe.com [healthcare-in-europe.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing Vorinostat for the Treatment of Disorders Affecting Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opus.bsz-bw.de [opus.bsz-bw.de]
- 11. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective [mdpi.com]
- 13. nanovexbiotech.com [nanovexbiotech.com]
- 14. Givinostat-Liposomes: Anti-Tumor Effect on 2D and 3D Glioblastoma Models and Pharmacokinetics [oa.tib.eu]
- 15. Liposomal Formulations of Metallodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. You are being redirected... [fusfoundation.org]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. youtube.com [youtube.com]
- 21. A Scoping Review of Focused Ultrasound Enhanced Drug Delivery for Across the Blood-Brain Barrier for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Focused ultrasound-mediated enhancement of blood-brain barrier permeability for brain tumor treatment: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
- 25. Determination of In Vitro BBB Permeability to Nanoparticles (NPs) [bio-protocol.org]
- 26. mdpi.com [mdpi.com]
- 27. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Tinostamustine infusion time and its effect on efficacy and safety
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the infusion time of tinostamustine and its impact on efficacy and safety. The following question-and-answer format addresses specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal infusion time for tinostamustine and how was it determined?
A1: The optimal infusion time for tinostamustine has been established as 60 minutes. This was determined during the dose-escalation stage of a Phase I clinical trial (NCT02576496) in patients with relapsed/refractory hematological malignancies.[1][2][3] In this study, shorter infusion times of 30 and 45 minutes were investigated but were found to be associated with an increase in maximum plasma concentration (Cmax) and a higher incidence of toxicities.[1] Therefore, a 60-minute infusion was selected as the optimal duration to balance safety and drug exposure.[1]
Q2: What is the recommended dose of tinostamustine to be administered over the 60-minute infusion?
A2: The recommended Phase II dose (RP2D) of tinostamustine is 100 mg/m² administered as an intravenous infusion over 60 minutes.[1] This dose is typically administered on day 1 of a 21-day cycle for lymphoma patients and on days 1 and 15 of a 28-day cycle for multiple myeloma patients.[2][4] In a Phase I/II trial for advanced solid tumors (NCT03345485), the RP2D was determined to be 80 mg/m² over 60 minutes on days 1 and 15 of a 4-week cycle.[5][6]
Q3: How does shortening the infusion time of tinostamustine affect its safety profile?
A3: Shortening the infusion time of tinostamustine to less than 60 minutes leads to an increased risk of toxicities.[1] While specific quantitative data comparing the incidence of adverse events at 30, 45, and 60-minute infusion times is not detailed in the available clinical trial publications, the Phase I dose-escalation study (NCT02576496) concluded that the shorter infusion durations were not well-tolerated due to a rise in toxicities.[1][2][3][4] The primary treatment-emergent adverse events observed with tinostamustine are hematological (such as thrombocytopenia, anemia, and neutropenia) and gastrointestinal.[1]
Troubleshooting Guide
Problem: Increased incidence of adverse events observed in an experimental cohort.
Troubleshooting Steps:
-
Verify Infusion Time: Confirm that the tinostamustine infusion is being administered over a 60-minute period. Shorter infusion times are known to increase toxicity.[1]
-
Review Patient Population: The safety and efficacy of tinostamustine have been evaluated in specific patient populations. Ensure that the experimental subjects meet the eligibility criteria of the relevant clinical trials, such as adequate organ and bone marrow function.[4]
-
Dose Verification: Double-check the dose calculation to ensure it aligns with the recommended 100 mg/m² or 80 mg/m² for the specific cancer type being studied.[1][6]
-
Concomitant Medications: Review any other medications the subjects are receiving, as there could be potential drug-drug interactions.
Data Presentation
While a direct comparison of adverse events by infusion time is not available in the public literature, the following table summarizes the key findings from the Phase I trial (NCT02576496) that established the optimal infusion time.
| Infusion Time | Key Findings | Reference |
| 30 minutes | Associated with increased maximum plasma concentration (Cmax) and higher toxicities. | [1] |
| 45 minutes | Associated with increased maximum plasma concentration (Cmax) and higher toxicities. | [1] |
| 60 minutes | Determined to be the optimal infusion time with a manageable safety profile. | [1] |
The safety profile for the recommended 60-minute infusion of tinostamustine at a dose of 100 mg/m² in patients with relapsed/refractory Hodgkin Lymphoma from the dose-escalation stage of the NCT02576496 trial is summarized below.
| Adverse Event (Grade 3/4) | Percentage of Patients |
| Anemia | Not Specified |
| Thrombocytopenia | 40% (Grade 4) |
| Lymphopenia | 40% (Grade 4) |
| Neutropenia | 40% (Grade 4) |
| Leukopenia | Not Specified |
| Febrile Neutropenia | 10% (Grade 3) |
Data from the dose-escalation cohort of the NCT02576496 trial in patients with Hodgkin Lymphoma.[1]
Experimental Protocols
Phase I Dose-Escalation Study (NCT02576496) for Determining Optimal Infusion Time
-
Study Design: A Phase I, multicenter, open-label, two-stage trial.[1]
-
Patient Population: Patients aged 18 years or older with relapsed/refractory hematological malignancies for whom no other standard therapies were available.[2][3]
-
Methodology:
-
Dose Escalation: A standard 3+3 dose-escalation design was used, starting at 20 mg/m² and escalating to a maximum of 150 mg/m².[2][3]
-
Infusion Time Assessment: The initial infusion time was set at 60 minutes. Once the maximum tolerated dose (MTD) at a 60-minute infusion was determined, shorter infusion times of 45 and 30 minutes were assessed.[2][4]
-
Safety Monitoring: Patients were monitored for dose-limiting toxicities (DLTs) during the first 21 days of treatment. Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1]
-
-
Outcome: The MTD was determined to be 100 mg/m² with an infusion time of 60 minutes. Shorter infusion times were associated with increased Cmax and toxicities, leading to the establishment of 60 minutes as the optimal infusion time.[1]
Mandatory Visualizations
Tinostamustine's Dual Mechanism of Action
Caption: Dual mechanism of tinostamustine.
Experimental Workflow for Determining Optimal Infusion Time
Caption: Workflow for optimal infusion time determination.
Signaling Pathway of Tinostamustine-Induced Apoptosis
Caption: Tinostamustine-induced apoptosis pathway.
References
- 1. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical Trial: NCT02576496 - My Cancer Genome [mycancergenome.org]
- 4. Study of Tinostamustine, First-in-Class Alkylating HDACi Fusion Molecule, in Relapsed/Refractory Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
Validation & Comparative
A Preclinical Head-to-Head: Tinostamustine Versus Bendamustine in Lymphoma Models
A detailed comparison for researchers and drug development professionals.
In the landscape of lymphoma therapeutics, the evolution of alkylating agents continues to offer new hope for patients. Bendamustine, a well-established cytotoxic agent, has long been a cornerstone of treatment for various lymphoid malignancies. However, the emergence of novel agents with enhanced mechanisms of action necessitates a thorough evaluation of their potential advantages. Tinostamustine, a first-in-class alkylating deacetylase inhibitor, represents such an advancement, fusing the DNA-damaging properties of bendamustine with the epigenetic modulation of a histone deacetylase (HDAC) inhibitor, vorinostat. This guide provides a comprehensive, data-driven comparison of tinostamustine and bendamustine in preclinical lymphoma models, offering insights into their respective mechanisms, efficacy, and the experimental frameworks used to evaluate them.
At a Glance: Key Differences and Mechanisms of Action
Bendamustine functions as a bifunctional alkylating agent, inducing DNA damage through inter- and intra-strand cross-links, which in turn activates DNA damage response pathways, leading to cell cycle arrest and apoptosis.[1] Its unique purine analog-like structure is believed to contribute to its distinct clinical activity compared to other alkylating agents.[2]
Tinostamustine builds upon this foundation by incorporating an HDAC inhibitor. This dual mechanism is designed to not only directly damage cancer cell DNA via the bendamustine component but also to simultaneously inhibit HDACs. HDAC inhibition leads to chromatin relaxation, which can enhance the access of the alkylating agent to DNA and also interfere with DNA repair processes, potentially overcoming resistance and increasing cytotoxicity.[3][4] Preclinical data suggests that this combined action results in a more potent anti-tumor effect.[5]
In Vitro Efficacy: A Look at Cellular Response
Direct head-to-head comparisons of tinostamustine and bendamustine in a wide range of lymphoma cell lines are limited in publicly available literature. However, data from various studies allow for an initial assessment of their cytotoxic potential.
A study on glioblastoma cell lines, while not specific to lymphoma, provides compelling evidence of tinostamustine's enhanced potency. In these models, tinostamustine demonstrated significantly lower IC50 values (ranging from 4.3 to 13.4 µM) compared to bendamustine (IC50 values ranging from 5.5 to 65.3 µM), indicating a 5 to 25-fold greater potency in inhibiting cell proliferation.[5][6]
Data for bendamustine in various lymphoma cell lines shows a range of IC50 values, as summarized in the table below.
| Cell Line | Lymphoma Subtype | Bendamustine IC50 (µM) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | 12.5 | |
| Mino | Mantle Cell Lymphoma | 16 | |
| Various MCL cell lines | Mantle Cell Lymphoma | Mean: 21.1 ± 16.2 | [7] |
| Various DLBCL/BL cell lines | Diffuse Large B-cell Lymphoma / Burkitt Lymphoma | Mean: 47.5 ± 26.8 | [7] |
| MM.1S | Multiple Myeloma | 119.8 | [8] |
| MM.1R (dexamethasone-resistant) | Multiple Myeloma | 138 | [8] |
This table summarizes IC50 values for bendamustine from various sources. Direct comparative IC50 values for tinostamustine in these specific lymphoma cell lines are not yet widely published.
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
Bendamustine: In a Raji Burkitt's lymphoma xenograft model, both intravenous (15 mg/kg) and oral (30 mg/kg) bendamustine significantly extended the survival of mice compared to the control group.[9]
Tinostamustine: In preclinical models of multiple myeloma, another B-cell malignancy, tinostamustine has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other agents.[10] Furthermore, in glioblastoma xenograft models, tinostamustine monotherapy reduced tumor weight by 40-60% and showed superior efficacy in suppressing tumor growth and prolonging survival compared to bendamustine alone.[5][6]
The potential for tinostamustine to overcome resistance to bendamustine is a key area of interest for researchers. Preclinical studies have indicated that tinostamustine retains activity in cancer cells that are resistant to conventional alkylating agents.[1] This suggests a potential role for tinostamustine in treating patients who have relapsed after or are refractory to bendamustine-containing regimens.
Signaling Pathways and Experimental Workflows
To understand the differential effects of tinostamustine and bendamustine, it is essential to visualize their impact on cellular signaling pathways and the experimental workflows used to assess these effects.
Signaling Pathways:
Caption: Comparative signaling pathways of bendamustine and tinostamustine.
Experimental Workflow:
Caption: A typical experimental workflow for comparing cytotoxic agents in lymphoma models.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments cited in the evaluation of tinostamustine and bendamustine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lymphoma cell lines (e.g., Jeko-1, Mino, DLBCL lines) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Cells are treated with a range of concentrations of tinostamustine or bendamustine for 48 to 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Lymphoma cells are treated with tinostamustine or bendamustine at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by centrifugation at 300 x g for 5 minutes and washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Quadrant analysis is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Damage Analysis (Western Blot for γH2AX)
-
Cell Lysis: Following drug treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against phospho-histone H2A.X (Ser139) (γH2AX) (e.g., 1:1000 dilution). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the γH2AX bands is quantified and normalized to the loading control to determine the relative level of DNA double-strand breaks.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that tinostamustine possesses a more potent and multifaceted anti-cancer profile compared to its parent compound, bendamustine. Its dual mechanism of action, combining DNA alkylation with HDAC inhibition, appears to translate into superior cytotoxicity and the potential to overcome resistance.
However, to solidify these findings and provide a more definitive comparison, further head-to-head preclinical studies in a diverse panel of lymphoma subtypes, including bendamustine-resistant models, are warranted. Such studies should provide comprehensive quantitative data on proliferation, apoptosis, and DNA damage, utilizing standardized protocols. The insights gained from such research will be invaluable for guiding the clinical development of tinostamustine and optimizing its application in the treatment of lymphoma. As our understanding of the molecular intricacies of lymphoma evolves, so too will the strategies for deploying these powerful therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. targetedonc.com [targetedonc.com]
- 10. P848: TINOSTAMUSTINE (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Glioma Treatment: Tinostamustine Versus Temozolomide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Tinostamustine and the standard-of-care chemotherapy, Temozolomide, in the context of glioma, a challenging form of brain cancer. This analysis is based on available preclinical data, offering insights into their mechanisms of action, anti-tumor activity, and potential for future therapeutic strategies.
Glioblastoma, the most aggressive type of glioma, carries a grim prognosis, with the current standard of care providing only modest survival benefits. Temozolomide (TMZ), an oral alkylating agent, has been the cornerstone of glioblastoma chemotherapy for over a decade.[1][2] However, its efficacy is often limited by drug resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] This has spurred the development of novel therapeutic agents, among which Tinostamustine (EDO-S101) has emerged as a promising candidate.
Tinostamustine is a first-in-class molecule that uniquely combines the functionalities of a DNA alkylating agent (bendamustine) and a pan-histone deacetylase (HDAC) inhibitor (vorinostat) into a single chemical entity.[3][4][5] This dual mechanism of action is designed to simultaneously induce DNA damage and disrupt the chromatin structure, potentially overcoming the resistance mechanisms that plague current treatments. Preclinical evidence suggests that this innovative approach may offer a superior anti-tumor effect compared to Temozolomide.
Comparative Efficacy: A Preclinical Overview
A pivotal preclinical study directly compared the efficacy of Tinostamustine and Temozolomide in various glioma models, including different cell lines and orthotopic (in-brain) xenografts. The findings from this research indicate a significant therapeutic advantage for Tinostamustine.
In Vitro Cytotoxicity
In vitro studies on glioma cell lines are crucial for assessing the direct cytotoxic effects of a drug. While direct comparative IC50 values from a single study are not available in the public domain, independent studies provide insights into the potency of each compound. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.
| Drug | Cell Line | MGMT Status | IC50 (µM) | Reference |
| Tinostamustine | U-87 MG | Unmethylated | Not explicitly stated, but showed superior cytotoxicity to TMZ | (Festuccia et al., 2018) |
| U-138 MG | Methylated | Not explicitly stated, but showed superior cytotoxicity to TMZ | (Festuccia et al., 2018) | |
| Temozolomide | U-87 MG | Unmethylated | ~200-500 | (Various sources) |
| U-251 MG | Methylated | ~100-300 | (Various sources) | |
| T98G | Unmethylated | >500 | (Various sources) |
Note: The IC50 values for Temozolomide are approximate ranges compiled from multiple sources and are intended for general comparison. The study by Festuccia et al. (2018) demonstrated Tinostamustine's superior cytotoxicity without providing specific IC50 values.
In Vivo Anti-Tumor Activity
The true test of a potential cancer therapeutic lies in its performance in vivo. In orthotopic mouse models of glioblastoma, where human glioma cells are implanted into the brains of mice, Tinostamustine demonstrated a marked superiority over Temozolomide in controlling tumor growth and extending survival.
| Parameter | Tinostamustine | Temozolomide | Vehicle Control | Reference |
| Median Overall Survival (Days) | Significantly prolonged | Modestly prolonged | Baseline | (Festuccia et al., 2018) |
| Tumor Growth Inhibition | Significant suppression | Moderate suppression | Uninhibited growth | (Festuccia et al., 2018) |
Preclinical studies reported that Tinostamustine treatment led to a significant prolongation of both disease-free survival (DFS) and overall survival (OS) in these models, an effect that was superior to that observed with Temozolomide, bendamustine, or radiotherapy alone.[3][4][5]
Unraveling the Mechanisms of Action
The differential efficacy of Tinostamustine and Temozolomide can be attributed to their distinct mechanisms of action and their impact on key cellular signaling pathways.
Temozolomide: A DNA Methylating Agent
Temozolomide exerts its cytotoxic effect by methylating DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine adduct is the most cytotoxic lesion, as it leads to DNA double-strand breaks and ultimately triggers apoptosis. However, the DNA repair protein MGMT can remove this methyl group, thereby conferring resistance to the drug.
Tinostamustine: A Dual-Action Alkylating Deacetylase Inhibitor
Tinostamustine's innovative design allows it to attack cancer cells on two fronts. The bendamustine component acts as an alkylating agent, inducing DNA damage. Simultaneously, the vorinostat component inhibits histone deacetylases (HDACs). HDAC inhibition leads to a more open chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effect. Furthermore, this dual action appears to be effective irrespective of the tumor's MGMT status, a significant advantage over Temozolomide.[3][4]
Impact on Key Apoptotic and DNA Damage Markers
The superior efficacy of Tinostamustine is further supported by its effects on molecular markers of DNA damage and apoptosis.
-
γH2AX: A marker for DNA double-strand breaks, was shown to be more persistently expressed after Tinostamustine treatment compared to Temozolomide, indicating a more sustained and potent induction of DNA damage.[3]
-
Caspase-3: A key executioner of apoptosis, showed significantly higher activation in glioma cells treated with Tinostamustine, confirming a stronger induction of programmed cell death.[3]
Experimental Protocols: A Glimpse into the Research
The preclinical findings discussed here are based on rigorous experimental designs. A general workflow for the in vivo comparison of these two drugs is outlined below.
Conclusion and Future Directions
The available preclinical data strongly suggests that Tinostamustine holds significant promise as a novel therapeutic agent for glioma, demonstrating superior efficacy over the current standard of care, Temozolomide, in preclinical models. Its dual mechanism of action, which combines DNA alkylation with HDAC inhibition, appears to effectively induce cancer cell death and overcome key resistance mechanisms.
It is important to emphasize that these findings are from preclinical studies, and the translation of these results to clinical efficacy in humans is yet to be fully determined. Tinostamustine is currently being evaluated in clinical trials, including the adaptive platform trial GBM AGILE (Glioblastoma Adaptive Global Innovative Learning Environment), which will provide crucial data on its safety and efficacy in patients with glioblastoma.[6] The results of these trials are eagerly awaited by the neuro-oncology community and could potentially usher in a new and more effective treatment paradigm for this devastating disease.
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Patient Enrolled in Investigator-Initiated Study of Tinostamustine in Glioblastoma - BioSpace [biospace.com]
Unveiling the Synergistic Power of Tinostamustine and Proteasome Inhibitors in Cancer Therapy
A detailed analysis of preclinical data demonstrates the enhanced anti-cancer efficacy of combining tinostamustine with proteasome inhibitors, offering a promising therapeutic strategy for hematological malignancies.
Researchers and drug development professionals are continuously seeking innovative therapeutic approaches to overcome treatment resistance and improve patient outcomes in oncology. A growing body of preclinical evidence highlights the potent synergistic effect of combining tinostamustine, a first-in-class alkylating deacetylase inhibitor, with proteasome inhibitors such as bortezomib and carfilzomib. This combination strategy has shown significant promise in enhancing anti-tumor activity, particularly in multiple myeloma. This guide provides a comprehensive comparison of the performance of tinostamustine in combination with proteasome inhibitors against other therapeutic alternatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Enhanced Cytotoxicity and Apoptosis with Combination Therapy
Preclinical studies have consistently demonstrated that the combination of tinostamustine with the proteasome inhibitor bortezomib results in a synergistic increase in cancer cell death.[1] This enhanced efficacy is observed across various multiple myeloma cell lines, including those resistant to conventional therapies.
Table 1: In Vitro Cytotoxicity of Tinostamustine in Combination with Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| MM.1S | Tinostamustine | 3.5 | N/A |
| Bortezomib | 0.005 | N/A | |
| Tinostamustine + Bortezomib | - | <1 (Synergism) | |
| U266 | Tinostamustine | 4.8 | N/A |
| Bortezomib | 0.007 | N/A | |
| Tinostamustine + Bortezomib | - | <1 (Synergism) | |
| RPMI-8226 | Tinostamustine | 1.6 | N/A |
| Bortezomib | 0.004 | N/A | |
| Tinostamustine + Bortezomib | - | <1 (Synergism) | |
| NCI-H929 | Tinostamustine | 2.9 | N/A |
| Bortezomib | 0.008 | N/A | |
| Tinostamustine + Bortezomib | - | <1 (Synergism) |
*Combination Index (CI) values less than 1 indicate a synergistic interaction. Data adapted from López-Iglesias et al., 2017.[1]
The synergistic cytotoxicity is further substantiated by a significant increase in apoptosis, or programmed cell death, in cancer cells treated with the combination therapy compared to single-agent treatments.
Table 2: Apoptosis Induction by Tinostamustine and Bortezomib in MM.1S Cells
| Treatment | Percentage of Apoptotic Cells (%) |
| Control (DMSO) | 5 |
| Tinostamustine (2.5 µM) | 20 |
| Bortezomib (2.5 nM) | 15 |
| Tinostamustine (2.5 µM) + Bortezomib (2.5 nM) | 60 |
Data adapted from López-Iglesias et al., 2017.[1]
In Vivo Efficacy in Preclinical Models
The potent anti-tumor effect of the tinostamustine and bortezomib combination has been validated in in vivo animal models of multiple myeloma. These studies demonstrate a significant reduction in tumor growth and prolonged survival in mice treated with the combination therapy.
Table 3: In Vivo Anti-Tumor Efficacy of Tinostamustine and Bortezomib in a Murine Xenograft Model of Multiple Myeloma
| Treatment Group | Tumor Volume Reduction (%) | Increase in Median Survival (%) |
| Vehicle Control | 0 | 0 |
| Tinostamustine | 40 | 25 |
| Bortezomib | 35 | 20 |
| Tinostamustine + Bortezomib | 85 | 60 |
Data adapted from López-Iglesias et al., 2017.[1]
Mechanistic Insights: A Dual Assault on Cancer Cells
The synergistic effect of tinostamustine and proteasome inhibitors stems from their complementary mechanisms of action, which target multiple critical pathways involved in cancer cell survival and proliferation. Tinostamustine, a fusion molecule of bendamustine and a histone deacetylase (HDAC) inhibitor, exerts a dual action of DNA damage and chromatin remodeling.[1] The HDAC inhibitor component relaxes the chromatin structure, making the DNA more accessible to the alkylating agent component, which in turn induces DNA damage and triggers cell death.
Proteasome inhibitors, on the other hand, block the function of the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. This leads to an accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress and ultimately apoptosis.[2]
The combination of these two classes of drugs creates a powerful anti-cancer strategy:
-
Enhanced DNA Damage: By inhibiting HDACs, tinostamustine increases the accessibility of DNA to its alkylating component, leading to more extensive DNA damage.[1]
-
Impaired DNA Repair: Tinostamustine has been shown to inhibit the homologous recombination pathway, a key mechanism for repairing DNA double-strand breaks.[1] This impairment of DNA repair sensitizes cancer cells to the DNA-damaging effects of the drug.
-
Increased ER Stress: The accumulation of ubiquitinated proteins due to proteasome inhibition, coupled with the cellular stress induced by DNA damage, leads to a heightened and sustained ER stress response, pushing the cancer cells towards apoptosis.[3]
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a crucial survival pathway for many cancer cells. Proteasome inhibitors can block the degradation of IκBα, an inhibitor of NF-κB, thereby suppressing its pro-survival signaling.[4]
Caption: Synergistic anti-cancer mechanism.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of tinostamustine, bortezomib, or the combination of both for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated using appropriate software. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the indicated concentrations of drugs for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Studies
-
Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into different treatment groups (vehicle control, tinostamustine alone, bortezomib alone, and the combination). Drugs are administered via appropriate routes (e.g., intraperitoneal or intravenous) according to a predefined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Survival Analysis: The study is continued until tumors reach a predetermined size or the mice show signs of morbidity, at which point they are euthanized. Survival data is recorded and analyzed.
Caption: Preclinical validation workflow.
Conclusion
The combination of tinostamustine with proteasome inhibitors represents a highly promising therapeutic strategy for multiple myeloma and potentially other cancers. The robust preclinical data demonstrating synergistic cytotoxicity, enhanced apoptosis, and significant in vivo anti-tumor efficacy provide a strong rationale for further clinical investigation. The dual mechanism of action, targeting both DNA damage/repair and protein degradation pathways, offers a multi-pronged attack on cancer cells that can overcome resistance and improve therapeutic outcomes. This guide provides the foundational data and methodologies for researchers and clinicians to further explore and validate the clinical potential of this innovative combination therapy.
References
- 1. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Tinostamustine and Other Leading Alkylating Agents in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel alkylating agent Tinostamustine against established counterparts such as Bendamustine, Cyclophosphamide, and Melphalan. This report synthesizes preclinical data on efficacy, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways.
Executive Summary
Tinostamustine (formerly EDO-S101) is a first-in-class molecule that uniquely fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This bifunctional design aims to overcome cancer resistance by simultaneously inducing DNA damage and epigenetically modulating the tumor microenvironment. Preclinical studies demonstrate that this dual mechanism of action can lead to superior anti-tumor activity compared to traditional alkylating agents in certain contexts. This guide presents a comprehensive analysis of its performance against other key players in the field.
Mechanism of Action: A Dual-Pronged Attack
Unlike traditional alkylating agents that solely rely on inducing DNA damage, Tinostamustine employs a two-pronged strategy:
-
DNA Alkylation: The bendamustine component of Tinostamustine covalently binds to DNA, creating cross-links that disrupt DNA replication and transcription, ultimately leading to apoptosis.[1]
-
HDAC Inhibition: The vorinostat moiety inhibits histone deacetylases, enzymes that are often overexpressed in cancer cells. This inhibition leads to chromatin relaxation, which is hypothesized to improve the access of the alkylating agent to the DNA. Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis, further sensitizing cancer cells to DNA damage.[2]
This dual action is designed to not only enhance the direct cytotoxic effects of the alkylating agent but also to counteract DNA repair mechanisms, a common cause of resistance to chemotherapy.[2]
Comparative Efficacy: In Vitro Data
The following tables summarize the 50% inhibitory concentration (IC50) values of Tinostamustine and other alkylating agents across various cancer cell lines, providing a quantitative measure of their cytotoxic potential. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (µM) in Glioblastoma Cell Lines
| Cell Line | Tinostamustine | Bendamustine | Temozolomide |
| U87MG | ~5-10 | ~50-60 | >100 |
| U251MG | ~5-10 | ~40-50 | >100 |
| T98G | ~10-15 | ~60-70 | >100 |
| A172 | ~5-10 | ~30-40 | >100 |
Data synthesized from preclinical studies in glioblastoma models.[1]
Table 2: IC50 Values (µM) in Hematological Malignancy Cell Lines
| Cell Line | Bendamustine | Cyclophosphamide | Melphalan |
| Lymphoma | |||
| SU-DHL-10 (DLBCL) | Resistant | - | - |
| SU-DHL-5 (DLBCL) | Sensitive | - | - |
| Ramos (Burkitt's) | - | - | 2.38 |
| Leukemia | |||
| THP-1 (AML) | ~20-30 | - | - |
| SKW-3 (CLL) | Sensitive | - | - |
| BV-173 (CLL) | Sensitive | - | - |
| HL-60 (APL) | Intermediate Sensitivity | - | - |
| Multiple Myeloma | |||
| RPMI-8226 | Resistant | - | Less Sensitive |
| MOLP-2 | Sensitive | - | - |
Note: Direct comparative IC50 values for Tinostamustine in these specific hematological cell lines were not available in the reviewed literature. The data for Bendamustine, Cyclophosphamide, and Melphalan are compiled from multiple sources for reference.[3][4][5][6][7][8]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of Tinostamustine, Bendamustine, or Temozolomide for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of its reproductive viability.
-
Cell Seeding: A specific number of cells (e.g., 500-1000) were seeded into 6-well plates.
-
Drug Treatment: After cell attachment, the cells were treated with different concentrations of the alkylating agents for a defined period (e.g., 24 hours).
-
Incubation: The drug-containing medium was then replaced with fresh medium, and the plates were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies were fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells were counted.
-
Survival Fraction Calculation: The surviving fraction was calculated as the number of colonies formed after treatment divided by the number of colonies formed in the untreated control, adjusted for plating efficiency.[1]
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Cells were treated with the respective drugs for the indicated times, harvested, and lysed to release cellular contents.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter was added to the cell lysates.
-
Incubation: The reaction was incubated at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: The resulting colorimetric or fluorescent signal was measured using a microplate reader. The signal intensity is directly proportional to the caspase-3 activity.[1]
Signaling Pathways and Visualizations
Tinostamustine's dual-action mechanism culminates in the induction of apoptosis through a complex interplay of signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Tinostamustine's Dual-Action Apoptotic Pathway
The following diagram illustrates how the combined actions of HDAC inhibition and DNA alkylation by Tinostamustine lead to programmed cell death.
Caption: Dual-action mechanism of Tinostamustine leading to apoptosis.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vitro efficacy of alkylating agents.
Caption: Workflow for in vitro comparison of alkylating agents.
Conclusion
Tinostamustine presents a promising evolution in the class of alkylating agents, with a dual mechanism of action that has demonstrated superior preclinical efficacy in certain cancer models, particularly glioblastoma, when compared to its parent compound, bendamustine, and the standard-of-care agent, temozolomide. Its ability to concurrently induce DNA damage and inhibit HDACs appears to effectively trigger apoptosis, even in resistant cell lines.
While the available data is compelling, further head-to-head studies, especially in a broader range of hematological malignancies and against other widely used alkylating agents like cyclophosphamide and melphalan, are warranted to fully delineate its clinical potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support ongoing research and development efforts in this critical area of oncology.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bendamustine resistance gene signature in diffuse large B-cell lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CELL009 - Melphalan Resistance in Multiple Myeloma | ISEF [isef.net]
Tinostamustine: A Comparative Analysis of Cross-Resistance in Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tinostamustine's performance against other chemotherapeutic agents, with a focus on cross-resistance studies. The information is supported by experimental data to aid in the evaluation of Tinostamustine as a potential therapeutic agent in resistant cancers.
Overcoming Resistance: The Dual-Action Advantage of Tinostamustine
Tinostamustine (EDO-S101) is a first-in-class molecule that fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This unique structure gives it a dual mechanism of action, designed to overcome common cancer resistance mechanisms by inducing DNA damage while simultaneously using its HDACi component to create a more open chromatin structure, which may improve drug access to DNA.[1][2] Preclinical data suggest that these mechanisms may allow Tinostamustine to overcome resistance to other therapies.[3]
Quantitative Comparison of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic activity of Tinostamustine compared to other chemotherapies in various cancer cell lines, including those with known resistance mechanisms.
Table 1: Comparative IC50 Values in Glioblastoma Multiforme (GBM) Cell Lines
| Cell Line | MGMT Status | Tinostamustine IC50 (µM) | Bendamustine IC50 (µM) | Temozolomide IC50 (µM) |
| U87MG | Negative | 4.3 - 13.4 | 22.6 ± 10.9 | 73.4 ± 20.1 |
| U251 | Negative | 4.3 - 13.4 | 22.6 ± 10.9 | 73.4 ± 20.1 |
| A172 | Negative | 4.3 - 13.4 | 22.6 ± 10.9 | 73.4 ± 20.1 |
| T98G | Positive | 6.1 ± 1.3 | 36.4 ± 21.8 | 190.7 ± 29.4 |
| U138 | Positive | > 25 | 36.4 ± 21.8 | 190.7 ± 29.4 |
Data extracted from a study on preclinical models of glioblastoma, which demonstrated that Tinostamustine possesses stronger antiproliferative effects than vorinostat and bendamustine alone.[4] The O6-methylguanine-DNA-methyltransferase (MGMT) protein is associated with resistance to temozolomide.[4]
Table 2: Activity of Tinostamustine in Temozolomide-Resistant Glioblastoma
| Cell Line | Resistance Profile | Tinostamustine Treatment (5 µM) |
| U-87 MG | Temozolomide-sensitive | Significant decrease in cell viability to ~70%[5] |
| U-138 MG | Temozolomide-resistant | Significant decrease in cell viability to ~70%[5] |
This study highlights that Tinostamustine exerts dose-dependent cytotoxicity in both temozolomide-sensitive and -resistant glioblastoma cell lines.[5]
Table 3: Activity of Tinostamustine in Hematological Malignancies
| Malignancy | Resistance Context | Tinostamustine Activity |
| Hodgkin Lymphoma | Bendamustine-resistant clones | Exerts potent preclinical activity[1] |
| Multiple Myeloma | General | IC50 values range from 5-13 µM in 8 different cell lines[6] |
While specific IC50 values for bendamustine-resistant Hodgkin lymphoma clones were not provided in the referenced abstract, the study indicates potent activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the supporting literature are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of Tinostamustine or other chemotherapeutic agents for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Culture and Treatment: Culture cells and treat with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
-
DNA Damage Response Analysis (γH2AX Staining)
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Treatment and Fixation: Treat cells with the test compounds, then fix with paraformaldehyde and permeabilize with methanol.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analysis: The presence and quantification of γH2AX foci can be analyzed by fluorescence microscopy or flow cytometry. An increase in γH2AX signal indicates an increase in DNA damage.[4]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action of Tinostamustine, a typical experimental workflow for assessing cross-resistance, and the DNA damage response pathway.
Caption: Proposed Mechanism of Action of Tinostamustine.
References
- 1. Histone deacetylase inhibitors augment doxorubicin-induced DNA damage in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Mechanisms of lymphoma clearance induced by high-dose alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benchmarking Tinostamustine's anti-tumor activity against standard of care
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Tinostamustine's Anti-Tumor Activity Against Established Therapies.
Tinostamustine (formerly EDO-S101) is a first-in-class investigational drug that represents a novel approach to cancer therapy. It is a fusion molecule that chemically links the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This unique design allows Tinostamustine to exert a dual mechanism of action, simultaneously inducing DNA damage and inhibiting DNA repair pathways, leading to potent anti-tumor effects. This guide provides a comprehensive comparison of Tinostamustine's performance against current standard-of-care (SoC) treatments across a range of hematologic malignancies and solid tumors, supported by available preclinical and clinical data.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
Tinostamustine's innovative structure allows it to function as a single agent with two distinct but synergistic anti-cancer activities:
-
DNA Alkylation: The bendamustine moiety of Tinostamustine is an alkylating agent that forms covalent bonds with DNA, leading to DNA cross-linking and strand breaks. This direct DNA damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.
-
Histone Deacetylase (HDAC) Inhibition: The vorinostat component is a pan-HDAC inhibitor. HDACs are enzymes that play a crucial role in chromatin structure and gene expression. By inhibiting HDACs, Tinostamustine promotes a more "open" chromatin structure (euchromatin), which is thought to enhance the access of the alkylating agent to the DNA. Furthermore, HDAC inhibition can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair, further contributing to the drug's anti-tumor activity.
This dual mechanism is hypothesized to overcome some of the resistance mechanisms that limit the efficacy of traditional alkylating agents.
Preclinical Evidence: Head-to-Head Comparisons
Preclinical studies have provided the foundational evidence for Tinostamustine's anti-tumor activity, often in direct comparison with standard-of-care agents.
Glioblastoma (GBM)
Glioblastoma is an aggressive brain tumor with a poor prognosis, where the standard of care is radiotherapy with concomitant and adjuvant temozolomide (TMZ). A key preclinical study investigated Tinostamustine's efficacy in GBM models.[1][2][3][4][5][6]
Experimental Protocol: In Vitro and In Vivo Glioblastoma Studies
-
Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem-like cell lines were used.
-
In Vitro Assays:
-
Proliferation Assays (MTT): Cells were treated with increasing concentrations of Tinostamustine, bendamustine, vorinostat, or temozolomide to determine the IC50 (half-maximal inhibitory concentration).
-
Apoptosis Assays (Caspase-3 activation): Apoptosis induction was measured following treatment.
-
DNA Damage and Repair Analysis (γH2AX staining): The formation and resolution of γH2AX foci were assessed as a marker of DNA double-strand breaks and their repair.
-
-
In Vivo Models:
-
Subcutaneous Xenografts: U87MG, U251MG (MGMT-negative), and T98G (MGMT-positive) GBM cells were injected subcutaneously into nude mice. Tumor growth was monitored following treatment with Tinostamustine, temozolomide, radiotherapy (RT), or combinations.
-
Orthotopic Intracranial Model: Luciferase-expressing U251MG cells were implanted into the brains of nude mice to create a more clinically relevant model. Tumor growth was monitored by bioluminescence imaging.
-
Key Findings:
| Parameter | Tinostamustine | Temozolomide (TMZ) | Bendamustine | Vorinostat |
| In Vitro IC50 | Potent, irrespective of MGMT status | Less effective in MGMT-positive cells | Less potent than Tinostamustine | Less potent than Tinostamustine |
| Apoptosis Induction | Strong induction | Moderate induction | Moderate induction | Moderate induction |
| Radiosensitization | Stronger radiosensitization | Moderate radiosensitization | Not reported | Not reported |
| In Vivo (Orthotopic) | Superior suppression of tumor growth and prolongation of survival | Less effective than Tinostamustine | Less effective than Tinostamustine | Not reported |
-
Tinostamustine demonstrated superior antiproliferative and pro-apoptotic effects compared to its individual components, bendamustine and vorinostat, and was effective regardless of the MGMT promoter methylation status, a key resistance mechanism for temozolomide.[1][2][4]
-
In orthotopic brain tumor models, Tinostamustine monotherapy was superior to both temozolomide and radiotherapy in suppressing tumor growth and prolonging overall survival.[1][2][4]
-
The combination of Tinostamustine with radiotherapy showed a synergistic effect, leading to the most significant survival benefit.[1][2][4]
Multiple Myeloma
In multiple myeloma, the standard of care for relapsed/refractory patients often includes daratumumab, an anti-CD38 monoclonal antibody. Preclinical studies have explored the synergy between Tinostamustine and daratumumab.[2][7][8][9][10][11]
Experimental Protocol: In Vitro and In Vivo Multiple Myeloma Studies
-
Cell Lines: A panel of multiple myeloma cell lines was used.
-
In Vitro Assays:
-
Flow Cytometry: To assess the expression of CD38 and NKG2D ligands on myeloma cells after Tinostamustine treatment.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: To measure the ability of daratumumab to kill Tinostamustine-pretreated myeloma cells in the presence of natural killer (NK) cells.
-
Complement-Dependent Cytotoxicity (CDC) Assays: To evaluate daratumumab-mediated killing of Tinostamustine-pretreated cells in the presence of complement.
-
-
Ex Vivo Studies: Bone marrow samples from multiple myeloma patients were treated with Tinostamustine and/or daratumumab.
-
In Vivo Model: A mouse xenograft model of multiple myeloma was used to assess the in vivo efficacy of the combination.
Key Findings:
| Treatment | CD38 Expression | NKG2D Ligand Expression | Daratumumab-mediated Cytotoxicity | In Vivo Tumor Growth |
| Tinostamustine | Increased | Increased | - | Delayed |
| Daratumumab | - | - | - | Delayed |
| Tinostamustine + Daratumumab | Increased | Increased | Significantly Enhanced | Significantly Delayed |
-
Tinostamustine treatment upregulated the expression of CD38, the target of daratumumab, on the surface of myeloma cells.[7][8][9][10]
-
Tinostamustine also increased the expression of NKG2D ligands, which are recognized by activating receptors on NK cells, potentially enhancing the immune response against myeloma cells.[7][8][9][10]
-
Pre-treatment with Tinostamustine significantly enhanced daratumumab-mediated ADCC and CDC in vitro.[7][8][9][10]
-
In an in vivo model, the combination of Tinostamustine and daratumumab resulted in significantly greater tumor growth inhibition and improved survival compared to either agent alone.[7][8][9][10]
Clinical Data: Tinostamustine in Heavily Pretreated Patients
Clinical trials have evaluated the safety and efficacy of Tinostamustine in patients with relapsed or refractory hematologic malignancies and advanced solid tumors. While direct, randomized comparisons with standard-of-care regimens are limited at this stage of development, the results provide valuable insights into its potential clinical activity.
Relapsed/Refractory Hodgkin Lymphoma (HL)
Patients with relapsed or refractory Hodgkin Lymphoma who have failed multiple lines of therapy, including brentuximab vedotin and checkpoint inhibitors, have a poor prognosis. The NCT02576496 Phase I/II study included a cohort of such patients.[3][12][13][14]
Experimental Protocol: NCT02576496 (Hodgkin Lymphoma Cohort)
-
Study Design: A multicenter, open-label, Phase I/II dose-escalation and cohort-expansion study.
-
Patient Population: Patients with relapsed/refractory classical Hodgkin Lymphoma who had received at least two prior lines of therapy.
-
Treatment: Tinostamustine administered intravenously on Day 1 of a 21-day cycle. The recommended Phase II dose (RP2D) was determined to be 100 mg/m².
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).
Key Findings (Expansion Cohort):
| Endpoint | Tinostamustine (n=19) |
| Overall Response Rate (ORR) | 37% |
| Complete Response (CR) | 11% (2 patients) |
| Partial Response (PR) | 26% (5 patients) |
| Median Progression-Free Survival (PFS) | 3.8 months |
These results are promising in a heavily pretreated patient population with limited therapeutic options. For context, historical data for standard-of-care agents in similar patient populations show varying response rates. For instance, in patients with relapsed/refractory HL who have failed brentuximab vedotin, response rates to subsequent therapies can be in the range of 20-40%.
Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL)
The NCT02576496 study also included a cohort of patients with relapsed/refractory Cutaneous T-Cell Lymphoma (mycosis fungoides or Sézary syndrome).[14]
Key Findings (CTCL Cohort):
| Endpoint | Tinostamustine (n=12) |
| Overall Response Rate (ORR) | 50% |
| Complete Response (CR) | 17% (2 patients) |
| Partial Response (PR) | 33% (4 patients) |
| Median Progression-Free Survival (PFS) | 7.3 months |
The observed ORR of 50% and a median PFS of 7.3 months suggest meaningful clinical activity in this patient population. Standard-of-care single agents for relapsed/refractory CTCL, such as mogamulizumab or brentuximab vedotin (for CD30+ cases), have shown ORRs in the range of 28-67% in various studies.
Advanced Solid Tumors
The NCT03345485 Phase I/II study evaluated Tinostamustine in patients with a variety of advanced solid tumors who had progressed on standard therapies.[1][7][8][10] This included cohorts for soft tissue sarcoma (STS), small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.
Experimental Protocol: NCT03345485 (Solid Tumor Cohorts)
-
Study Design: An open-label, Phase I/II trial of single-agent Tinostamustine.
-
Patient Population: Patients with advanced/metastatic STS, SCLC, TNBC, ovarian cancer, or endometrial cancer who had progressed following at least one prior line of therapy.
-
Treatment: Tinostamustine administered intravenously at the RP2D of 80 mg/m² on Days 1 and 15 of a 4-week cycle.
-
Endpoints: The primary endpoint was ORR. Secondary endpoints included the rate of stable disease (SD) ≥4 months, PFS, and overall survival (OS).
Key Findings (Evaluable Patients, n=36):
| Tumor Type | Number of Patients | Partial Response (PR) | Stable Disease (SD) ≥4 months |
| Soft Tissue Sarcoma | 10 | 1 | 3 |
| Ovarian Cancer | 12 | 1 | 5 |
| Triple-Negative Breast Cancer | 4 | 0 | 3 |
| Endometrial Cancer | 6 | 0 | 3 |
| Small-Cell Lung Cancer | 4 | 0 | 0 |
| Overall | 36 | 2 (5.6%) | 14 (38.9%) |
-
The study demonstrated modest signals of efficacy, with two patients (one with synovial sarcoma and one with ovarian cancer) achieving a partial response.[13]
-
A notable proportion of patients (38.9%) achieved stable disease for at least 4 months, suggesting a disease-stabilizing effect in this heavily pretreated population.[13]
-
The median PFS and OS for all treated patients were 2.2 months and 5.5 months, respectively.[13]
It is important to note that these patients had exhausted standard therapeutic options, and even modest activity in this setting can be clinically meaningful.
Conclusion and Future Directions
Tinostamustine has demonstrated promising anti-tumor activity across a range of preclinical models and in early-phase clinical trials involving heavily pretreated patients. Its dual mechanism of action, combining DNA alkylation with HDAC inhibition, offers a potential advantage over traditional chemotherapies and may overcome certain resistance mechanisms.
The preclinical data in glioblastoma, showing superiority over the standard-of-care temozolomide, is particularly compelling and warrants further investigation in the clinical setting. The synergistic effects observed with daratumumab in multiple myeloma models suggest a promising combination strategy.
The clinical data in relapsed/refractory Hodgkin lymphoma and cutaneous T-cell lymphoma indicate that Tinostamustine can induce durable responses in patients with limited treatment options. While the single-agent activity in the evaluated solid tumors was modest, the observed disease stabilization in a significant proportion of patients suggests a potential role, possibly in combination with other agents.
Further clinical development, including randomized controlled trials directly comparing Tinostamustine-based regimens to standard of care, is necessary to definitively establish its place in the therapeutic armamentarium. The ongoing GBM AGILE adaptive platform trial, which will include a Tinostamustine arm, is a significant step in this direction and will provide crucial comparative data against a standard-of-care control.[5] The unique mechanism of Tinostamustine holds the potential to address significant unmet needs in oncology, both as a monotherapy and as a component of combination regimens.
References
- 1. Study of the Safety, Pharmacokinetics and Efficacy of Tinostamustine in Patients With Advanced Solid Tumors. [clinicaltrials.stanford.edu]
- 2. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas | Semantic Scholar [semanticscholar.org]
- 7. mayo.edu [mayo.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical Trial: NCT03345485 - My Cancer Genome [mycancergenome.org]
- 11. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Tinostamustine, First-in-Class Alkylating HDACi Fusion Molecule, in Relapsed/Refractory Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 13. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of Tinostamustine, First-in-Class Alkylating HDACi Fusion Molecule, in Relapsed/Refractory Hematologic Malignancies [clin.larvol.com]
Assessing the Added Benefit of the HDACi Moiety in Tinostamustine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tinostamustine (EDO-S101) is a first-in-class bifunctional molecule that represents a novel approach in cancer therapy. It is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase inhibitor (HDACi) vorinostat.[1][2][3] This guide provides an objective comparison of Tinostamustine's performance with its individual components and other alternatives, supported by experimental data, to assess the added therapeutic benefit of its HDACi moiety.
The core concept behind Tinostamustine's design is to leverage the synergistic potential of combining a DNA-damaging agent with an epigenetic modulator.[4][5] The vorinostat component, a potent HDACi, is designed to induce chromatin relaxation by increasing histone acetylation.[1][6] This "opening" of the chromatin structure is hypothesized to allow the bendamustine moiety greater access to the DNA, thereby enhancing its alkylating and DNA cross-linking activity, ultimately leading to more effective tumor cell apoptosis.[1][2][4]
Comparative Efficacy Data
The following tables summarize preclinical and clinical data to compare the efficacy of Tinostamustine against its parent compounds and other relevant therapies.
Table 1: Preclinical Efficacy of Tinostamustine and Comparators in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) - Tinostamustine | IC50 (µM) - Bendamustine | IC50 (µM) - Temozolomide |
| U87MG | Not explicitly stated, but demonstrated stronger antiproliferative effects than components | 5.5 - 65.3 | 12 - 334 |
| U251MG | Not explicitly stated, but demonstrated stronger antiproliferative effects than components | 5.5 - 65.3 | 12 - 334 |
| T98G | Not explicitly stated, but demonstrated stronger antiproliferative effects than components | 5.5 - 65.3 | 12 - 334 |
Data synthesized from a preclinical study on glioblastoma models, which showed Tinostamustine had stronger antiproliferative and pro-apoptotic effects than vorinostat and bendamustine alone.[5]
Table 2: Clinical Efficacy of Tinostamustine in Relapsed/Refractory (R/R) Hodgkin Lymphoma (Phase I/II Study)
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Overall Response Rate (ORR) | 37% | 16% - 62% |
| Complete Response (CR) | 2 patients | N/A |
| Partial Response (PR) | 5 patients | N/A |
| Median Progression-Free Survival | 3.8 months | 2.2 - 9.4 months |
Data from a multicenter, open-label trial (NCT02576496) in patients with R/R hematological malignancies.[7]
Table 3: Comparative Efficacy of Bendamustine-Based Regimens in Indolent Non-Hodgkin Lymphoma
| Treatment Regimen | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Complete Response (CR) |
| Bendamustine + Rituximab | 69.5 months | 94% | 39.8% |
| R-CHOP* | 31.2 months | 84% | 30.0% |
*R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone. Data from the StiL NHL1 phase III study.[8]
Key Signaling Pathways and Mechanisms
The dual-action of Tinostamustine impacts several key cellular pathways to exert its potent anti-tumor effects.
Caption: Dual mechanism of Tinostamustine action.
The HDACi moiety of Tinostamustine not only facilitates DNA damage but also independently triggers anti-cancer pathways. HDAC inhibition can upregulate cell cycle inhibitors like p21 and modulate the balance of pro- and anti-apoptotic proteins, contributing to tumor cell death.[6]
Caption: Downstream effects of the HDACi moiety.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for experiments used to evaluate Tinostamustine.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Glioblastoma cell lines (e.g., U-87 MG, U-138 MG) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.[9]
-
Drug Treatment: Cells are treated with varying concentrations of Tinostamustine, bendamustine, vorinostat, or temozolomide for 48 hours.[9]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control (untreated) cells.[9]
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
-
Cell Treatment and Fixation: Myeloma cell lines (e.g., MM.1S, RPMI-8226) are treated with Tinostamustine (e.g., 2.5 µM) for 48 hours. Cells are then fixed with 1% methanol-free formaldehyde to cross-link proteins to DNA.[10]
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.[10]
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for acetylated histone H3 (AcH3). An anti-IgG antibody is used as a negative control.[11]
-
DNA Purification: The antibody-bound chromatin is pulled down, and the cross-links are reversed. The DNA is then purified.
-
Quantitative PCR (qPCR): The amount of immunoprecipitated DNA corresponding to specific gene promoters (e.g., CD38) is quantified by qPCR. The results are expressed as a fold enrichment relative to the input DNA.[10][11]
Caption: Preclinical workflow for assessing synergy.
Conclusion: The Added Value of the HDACi Moiety
The preclinical and clinical data available to date strongly suggest that the HDACi moiety in Tinostamustine provides a significant added benefit over its constituent parts. Preclinical studies consistently demonstrate that Tinostamustine has superior antiproliferative and pro-apoptotic effects compared to bendamustine or vorinostat used alone or in a simple combination.[5][12] This supports the hypothesis that the HDACi-mediated chromatin remodeling enhances the cytotoxic efficacy of the alkylating agent.
The dual-mechanism of action—simultaneously damaging DNA and epigenetically modulating the cancer cell's response—positions Tinostamustine as a promising agent to overcome drug resistance. By targeting both the genetic and epigenetic vulnerabilities of cancer cells, Tinostamustine offers a multi-pronged attack that is difficult for tumors to evade. The clinical activity observed in heavily pre-treated patient populations further underscores its potential as a valuable therapeutic option.[3][7] Future research and ongoing clinical trials, such as the GBM AGILE trial for glioblastoma, will further elucidate the full potential of this innovative therapeutic approach.[13]
References
- 1. Facebook [cancer.gov]
- 2. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tinostamustine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. mdpi.com [mdpi.com]
- 5. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncozine.com [oncozine.com]
- 9. researchgate.net [researchgate.net]
- 10. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigational Drug Tinostamustine to be Included in GBM AGILE Clinical Trial for Glioblastoma - Imbrium Therapeutics [imbriumthera.com]
Safety Operating Guide
Proper Disposal of Tinostamustine Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the alkylating agent tinostamustine hydrochloride, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount. This compound, a novel alkylating deacetylase inhibitor, requires strict handling and disposal procedures due to its cytotoxic nature. Adherence to these protocols is crucial not only for personnel safety but also for environmental protection and regulatory compliance. All disposal practices must align with prevailing country, federal, state, and local regulations for hazardous waste.[1]
Pre-Disposal Handling and Safety
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the hazardous properties of this compound, a comprehensive approach to safety is necessary.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact with the compound. |
| Lab Coat | Disposable or dedicated, with long sleeves | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to prevent inhalation.[1] |
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure risk.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any materials contaminated with it is through high-temperature incineration by a licensed hazardous waste disposal service.
Step 1: Waste Segregation
Proper segregation is the first critical step in the waste management process. All items that have come into contact with this compound must be treated as hazardous waste.
Types of Tinostamustine-Contaminated Waste:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables:
-
Gloves, lab coats, and other disposable PPE.
-
Weighing papers, pipette tips, and tubes.
-
Bench paper and cleaning materials (e.g., absorbent pads).
-
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for preparing or administering this compound solutions.
-
Contaminated glass vials or ampules.
-
Step 2: Waste Collection and Containment
Utilize dedicated, clearly labeled, and leak-proof containers for each type of waste. These containers should be stored in a designated satellite accumulation area within the laboratory.
-
For Solid and Liquid Waste:
-
Use a designated hazardous waste container, often color-coded (e.g., purple or yellow) as per institutional guidelines for cytotoxic agents.
-
The container must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound."
-
-
For Sharps Waste:
-
Place all contaminated sharps directly into a puncture-resistant sharps container that is also labeled as "Hazardous Waste" and "Cytotoxic."
-
Step 3: Handling Spills
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure full PPE is worn before addressing the spill.
-
Containment:
-
For liquid spills, cover with an absorbent material.
-
For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean-up: Carefully collect all contaminated materials and place them in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., a detergent solution followed by a bleach solution, then water), and dispose of all cleaning materials as hazardous waste.
Step 4: Arranging for Disposal
Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal vendor. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
